molecular formula C66H94N14O19 B11930400 Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Ald-Ph-PEG4-bis-PEG3-methyltetrazine

カタログ番号: B11930400
分子量: 1387.5 g/mol
InChIキー: GCIAKGGRVBCSGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a useful research compound. Its molecular formula is C66H94N14O19 and its molecular weight is 1387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C66H94N14O19

分子量

1387.5 g/mol

IUPAC名

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

InChI

InChI=1S/C66H94N14O19/c1-50-73-77-64(78-74-50)55-9-3-52(4-10-55)45-62(85)69-20-28-91-34-40-95-38-32-89-26-18-67-59(82)15-24-98-48-58(72-61(84)17-23-88-31-37-94-43-44-97-42-36-93-30-22-71-66(87)57-13-7-54(47-81)8-14-57)49-99-25-16-60(83)68-19-27-90-33-39-96-41-35-92-29-21-70-63(86)46-53-5-11-56(12-6-53)65-79-75-51(2)76-80-65/h3-14,47,58H,15-46,48-49H2,1-2H3,(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,87)(H,72,84)

InChIキー

GCIAKGGRVBCSGV-UHFFFAOYSA-N

正規SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)C5=CC=C(C=C5)C=O

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Application of Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a novel heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). This document outlines a proposed synthetic pathway, detailed experimental protocols, and the application of this versatile linker in creating complex biomolecular constructs.

Introduction

This compound is a sophisticated chemical entity that offers three distinct points of covalent attachment, enabling the precise assembly of multicomponent systems.[1] Its structure incorporates two methyltetrazine moieties for bioorthogonal "click" chemistry and an aldehyde group for traditional bioconjugation, all connected through a flexible polyethylene (B3416737) glycol (PEG) scaffold.[1][2] This unique architecture provides researchers with a powerful tool for developing next-generation therapeutics and diagnostics.

The core functionalities of this linker are:

  • Two Methyltetrazine Groups: These enable rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO).[1] This bioorthogonal reaction is exceptionally fast and proceeds efficiently in complex biological media.[1]

  • One Aldehyde Group: This functional group allows for the formation of stable hydrazone or oxime bonds through reaction with hydrazide or aminooxy-functionalized molecules, respectively.[1]

  • A Phenyl (Ph) Group and Polyethylene Glycol (PEG) Spacers: The PEG chains (PEG4 and PEG3) enhance the linker's aqueous solubility and provide spatial separation between the conjugated molecules, minimizing steric hindrance. The phenyl group can contribute to the overall stability and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆₆H₉₄N₁₄O₁₉[1]
Molecular Weight 1387.53 g/mol [1]
Appearance Red oil[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage Conditions -20°C[1]

Proposed Synthetic Pathway

G cluster_0 Core Scaffold Assembly cluster_1 Branched PEG Arm Synthesis cluster_2 Methyltetrazine Functionalization cluster_3 Final Assembly and Deprotection Start Commercially available PEG building blocks Intermediate_1 Protected Aldehyde-Phenyl-PEG4 derivative Start->Intermediate_1 Multi-step synthesis Coupling Coupling of core and functionalized arm Intermediate_1->Coupling PEG3_Start PEG3 building blocks Bis_PEG3 bis-PEG3-amine derivative PEG3_Start->Bis_PEG3 Dimerization Functionalized_Arm bis-PEG3-bis-methyltetrazine Bis_PEG3->Functionalized_Arm Amide coupling Methyltetrazine_NHS Methyltetrazine-NHS ester Methyltetrazine_NHS->Functionalized_Arm Functionalized_Arm->Coupling Protected_Final Protected this compound Coupling->Protected_Final Final_Product This compound Protected_Final->Final_Product Deprotection

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are representative, hypothetical experimental protocols for the key steps in the proposed synthesis and application of this compound.

Synthesis of a bis-PEG3-bis-methyltetrazine Intermediate

This protocol describes the functionalization of a branched PEG amine with methyltetrazine.

Materials:

  • bis-PEG3-amine

  • Methyltetrazine-NHS ester

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Dissolve bis-PEG3-amine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve Methyltetrazine-NHS ester (2.2 eq) in anhydrous DMF.

  • Add the Methyltetrazine-NHS ester solution dropwise to the bis-PEG3-amine solution.

  • Allow the reaction to proceed for 4 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient.

  • Combine the fractions containing the desired product and lyophilize to obtain the pure bis-PEG3-bis-methyltetrazine as a red oil.

Coupling to an Aldehyde-Functionalized Core and Deprotection

This protocol outlines the coupling of the methyltetrazine-functionalized arm to the core scaffold.

Materials:

  • bis-PEG3-bis-methyltetrazine

  • Protected Aldehyde-Phenyl-PEG4 derivative with a terminal carboxylic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected Aldehyde-Phenyl-PEG4 derivative (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes to activate the carboxylic acid.

  • Add the bis-PEG3-bis-methyltetrazine (1.1 eq) to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction by LC-MS.

  • Once the coupling is complete, remove the DMF under reduced pressure.

  • For deprotection of the aldehyde, dissolve the crude product in a solution of 95:5 DCM:TFA.

  • Stir for 1 hour at room temperature.

  • Remove the solvent under reduced pressure and purify the final product by reverse-phase HPLC.

  • Lyophilize the pure fractions to yield this compound.

Application in Bioconjugation: A Dual-Payload ADC Workflow

The heterotrifunctional nature of this compound is ideally suited for constructing antibody-drug conjugates carrying two different payloads. A conceptual workflow is presented below.

G cluster_0 Antibody Modification cluster_1 Linker Conjugation cluster_2 Payload Attachment (iEDDA) Antibody Monoclonal Antibody Modified_Ab Antibody with Hydrazide Handle Antibody->Modified_Ab Chemical or Enzymatic Modification ADC_Intermediate Antibody-Linker Conjugate Modified_Ab->ADC_Intermediate Hydrazone Formation Linker This compound Linker->ADC_Intermediate Dual_ADC Dual-Payload ADC ADC_Intermediate->Dual_ADC Sequential or Concurrent iEDDA Reactions Payload_1_TCO Payload 1 with TCO Payload_1_TCO->Dual_ADC Payload_2_TCO Payload 2 with TCO Payload_2_TCO->Dual_ADC

Figure 2. Workflow for the construction of a dual-payload ADC using the linker.

Characterization Data (Representative)

The successful synthesis of this compound and its conjugates would be confirmed by a suite of analytical techniques. Representative data are summarized below.

Analytical TechniqueExpected Result
¹H NMR Peaks corresponding to the aromatic protons of the phenyl and methyltetrazine rings, the characteristic methylene (B1212753) protons of the PEG chains, and the aldehyde proton.
Mass Spectrometry (ESI-MS) A molecular ion peak consistent with the calculated mass of C₆₆H₉₄N₁₄O₁₉ ([M+H]⁺ ≈ 1388.54 m/z).
HPLC A single major peak indicating high purity (>95%).
UV-Vis Spectroscopy Characteristic absorbance maxima for the methyltetrazine chromophore.

Conclusion

This compound represents a significant advancement in the field of bioconjugation, offering unprecedented control over the assembly of complex biomolecular architectures. Its heterotrifunctional nature allows for the creation of dual-payload ADCs and other sophisticated constructs with tailored therapeutic or diagnostic properties. The proposed synthetic pathway and experimental protocols provide a foundational framework for the production and application of this powerful linker. Further research and development in this area are poised to unlock new possibilities in targeted drug delivery and personalized medicine.

References

An In-depth Technical Guide to the Ald-Ph-PEG4-bis-PEG3-methyltetrazine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of success. The Ald-Ph-PEG4-bis-PEG3-methyltetrazine linker is a sophisticated, heterotrifunctional molecule designed for the precise construction of complex biomolecular conjugates, most notably antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its core features, quantitative specifications, and detailed experimental protocols for its application.

Core Features and Applications

The this compound linker possesses three reactive moieties, enabling a modular and controlled approach to bioconjugation.[1] Its primary application is in the synthesis of ADCs, where it serves as a cleavable bridge between a targeting antibody and a cytotoxic payload.[2][3][4]

The key components of this linker and their functions are:

  • Aldehyde Group (Ald): This functional group provides a reactive handle for conjugation to molecules bearing hydrazide or aminooxy groups, forming a pH-sensitive hydrazone or a more stable oxime bond, respectively.[1][5] This cleavable linkage is often designed to release the drug payload in the acidic environment of endosomes or lysosomes within the target cell.

  • bis-Methyltetrazine Groups: The two methyltetrazine moieties are the cornerstone of this linker's utility in bioorthogonal chemistry.[1] They react with exceptional speed and specificity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) "click" reaction. This reaction is highly efficient and can be performed in complex biological media without interfering with native cellular processes.[1] The presence of two methyltetrazine groups allows for the potential attachment of two separate molecules, or to increase the drug-to-antibody ratio (DAR) in ADC construction.

  • PEG Spacer (PEG4 and PEG3): The polyethylene (B3416737) glycol (PEG) units (a PEG4 and two PEG3 moieties) form a hydrophilic spacer. This PEGylation enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final ADC by reducing aggregation and potentially decreasing immunogenicity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for the this compound linker.

ParameterValueReference
Molecular Formula C₆₆H₉₄N₁₄O₁₉[2][4]
Molecular Weight 1387.53 g/mol [4]
Purity >90%[1]
Physical Form Red oil[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage -20°C[2]

Experimental Protocols

The heterotrifunctional nature of the this compound linker allows for a variety of conjugation strategies. Below are detailed protocols for the two primary types of ligation reactions.

Protocol 1: Hydrazone/Oxime Ligation via the Aldehyde Group

This protocol describes the conjugation of a hydrazide- or aminooxy-modified molecule (e.g., a drug payload) to the aldehyde group of the linker.

Materials:

  • This compound linker

  • Hydrazide- or aminooxy-modified molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0 (for hydrazone formation, a slightly acidic pH of 4.5-6.0 can accelerate the reaction)

  • Aniline (B41778) (optional, as a catalyst for hydrazone ligation)

  • Quenching solution (e.g., excess acetone (B3395972) or a scavenger resin)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Dissolve the hydrazide- or aminooxy-modified molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Add the linker solution to the modified molecule solution at a desired molar ratio (e.g., 1.5 to 5-fold molar excess of the linker).

    • If using aniline as a catalyst for hydrazone formation, add it to the reaction mixture to a final concentration of 10-100 mM.[6][7]

    • Incubate the reaction at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by HPLC or LC-MS.

  • Quenching:

    • Once the reaction is complete, quench any unreacted aldehyde groups by adding an excess of a quenching agent.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.

Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This protocol details the "click" reaction between the methyltetrazine groups of the linker and a trans-cyclooctene (TCO)-modified molecule (e.g., an antibody).

Materials:

  • This compound linker (or its conjugate from Protocol 1)

  • TCO-modified antibody or other biomolecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

  • Reactant Preparation:

    • Prepare a solution of the TCO-modified antibody in PBS.

    • Dissolve the this compound linker (or its conjugate) in a compatible solvent (e.g., DMSO).

  • iEDDA Reaction:

    • Add the linker solution to the TCO-modified antibody solution. A slight molar excess of the linker (e.g., 1.1 to 2-fold per TCO group) is typically used.

    • The reaction is generally very rapid and can be complete in less than an hour at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used for visual monitoring.

  • Purification:

    • Purify the final antibody-drug conjugate using SEC to remove any unreacted linker-drug conjugate and other small molecules.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV/Vis spectroscopy and hydrophobic interaction chromatography (HIC).

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload Payload Arm Synthesis cluster_antibody Antibody Modification cluster_final_conjugation Final ADC Assembly drug Cytotoxic Drug (with hydrazide) linker_drug Linker-Drug Conjugate drug->linker_drug Hydrazone Ligation linker This compound linker->linker_drug adc Final Antibody-Drug Conjugate (ADC) linker_drug->adc iEDDA Click Reaction antibody Targeting Antibody tco_antibody TCO-Modified Antibody antibody->tco_antibody Amine Coupling tco_nhs TCO-NHS Ester tco_nhs->tco_antibody tco_antibody->adc

Caption: Experimental workflow for synthesizing an ADC using the this compound linker.

Bioorthogonal iEDDA Reaction Mechanism

iEDDA_Reaction cluster_reactants Reactants cluster_product Product tetrazine Methyltetrazine Moiety (on Linker) dihydropyridazine Stable Dihydropyridazine Adduct tetrazine->dihydropyridazine [4+2] Cycloaddition tco Trans-cyclooctene (TCO) (on Antibody) tco->dihydropyridazine N2 Nitrogen Gas dihydropyridazine->N2 -N2

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a TCO group.

Hydrazone Ligation Reaction

Hydrazone_Ligation cluster_reactants Reactants cluster_product Product aldehyde Aldehyde Group (on Linker) hydrazone Hydrazone Bond (pH-sensitive) aldehyde->hydrazone Condensation hydrazide Hydrazide Group (on Drug) hydrazide->hydrazone H2O Water hydrazone->H2O -H2O

Caption: Formation of a cleavable hydrazone bond via the reaction of an aldehyde and a hydrazide.

References

In-Depth Technical Guide: Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a heterobifunctional linker critical in the development of advanced antibody-drug conjugates (ADCs). This document details its physicochemical properties, the underlying bioorthogonal chemistry, a representative experimental protocol for its use in ADC synthesis, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a sophisticated chemical linker designed for the precise construction of ADCs. It features a terminal aldehyde group for conjugation to drug payloads and a methyltetrazine moiety for rapid and specific reaction with a corresponding dienophile. The polyethylene (B3416737) glycol (PEG) chains enhance solubility and improve the pharmacokinetic properties of the resulting conjugate.

PropertyValue
Molecular Formula C₆₆H₉₄N₁₄O₁₉
Molecular Weight 1387.53 g/mol
Appearance Red solid to red oil
Solubility Soluble in DMSO, DMF, DCM, and water
Storage Conditions -20°C for long-term stability

The Chemistry of Conjugation: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The functionality of this compound in ADC development is centered on the inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click" chemistry reaction occurs between the electron-poor tetrazine ring of the linker and an electron-rich dienophile, typically a strained trans-cyclooctene (B1233481) (TCO) group.

The key advantages of the iEDDA reaction in bioconjugation include:

  • Exceptional Speed: It is one of the fastest bioorthogonal reactions known.

  • High Specificity: The tetrazine and TCO groups react selectively with each other, even in complex biological environments, without cross-reacting with native functional groups in biomolecules.

  • Biocompatibility: The reaction proceeds under mild, aqueous conditions, preserving the structure and function of the antibody.

  • Catalyst-Free: The reaction does not require a catalyst, which can be toxic to biological systems.

The reaction mechanism involves a [4+2] cycloaddition, forming an unstable intermediate that rapidly releases nitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) linkage, thus covalently connecting the antibody to the drug-linker complex.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate

The following is a representative multi-step protocol for the synthesis of an ADC using a methyltetrazine-PEG linker like this compound.

Step 1: Preparation of the Drug-Linker Conjugate

This initial step involves the conjugation of the cytotoxic drug (payload) to the this compound linker. The aldehyde group on the linker can be reacted with a payload containing a suitable functional group, such as a primary amine, to form a stable bond.

  • Activation of the Payload (if necessary): Depending on the payload's structure, it may require activation to facilitate conjugation.

  • Conjugation Reaction:

    • Dissolve the payload and this compound in a suitable organic solvent (e.g., DMSO, DMF).

    • Add a coupling agent and a base (e.g., DIPEA) if forming an amide bond.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the resulting drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Step 2: Modification of the Antibody with a TCO Group

In this step, the antibody is functionalized with a TCO group to enable its reaction with the methyltetrazine linker. This is typically achieved by reacting primary amines on the antibody (e.g., lysine (B10760008) residues) with a TCO-NHS ester.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into a reaction buffer such as 0.1 M sodium bicarbonate, pH 8.5. This can be done using size-exclusion chromatography (SEC).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using SEC.

    • The purified TCO-modified antibody can be concentrated if necessary using centrifugal filtration devices.

Step 3: ADC Synthesis via Tetrazine-TCO Ligation

This final step brings together the TCO-modified antibody and the drug-linker conjugate in the iEDDA reaction.

  • Reaction Setup:

    • Dissolve the purified drug-linker conjugate in a suitable buffer (e.g., PBS) or DMSO.

    • Add a 1.5- to 3-fold molar excess of the drug-linker conjugate to the TCO-modified antibody solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purification:

    • Purify the resulting ADC from the excess drug-linker conjugate and other impurities using SEC.

    • The final ADC can be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Visualizing the Process

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker Step 1: Drug-Linker Conjugation cluster_antibody_mod Step 2: Antibody Modification cluster_adc_synthesis Step 3: Final ADC Synthesis drug Drug Payload drug_linker_conjugate Drug-Linker Conjugate drug->drug_linker_conjugate Conjugation linker This compound linker->drug_linker_conjugate drug_linker_conjugate_ref Drug-Linker Conjugate drug_linker_conjugate->drug_linker_conjugate_ref antibody Antibody tco_antibody TCO-Modified Antibody antibody->tco_antibody Modification tco_nhs TCO-NHS Ester tco_nhs->tco_antibody tco_antibody_ref TCO-Modified Antibody tco_antibody->tco_antibody_ref final_adc Antibody-Drug Conjugate (ADC) drug_linker_conjugate_ref->final_adc iEDDA Reaction tco_antibody_ref->final_adc iEDDA Reaction

Solubility and Stability of Ald-Ph-PEG4-bis-PEG3-methyltetrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a bifunctional linker crucial in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's behavior in various chemical environments, alongside experimental protocols for its characterization.

Core Concepts: Understanding the Moiety

This compound is a complex molecule designed with specific functionalities. The aldehyde group allows for reaction with amines, the phenyl group provides a stable scaffold, the polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility, and the methyltetrazine group is a highly reactive dienophile in bioorthogonal "click chemistry" reactions. The stability and solubility of this linker are paramount for its successful application in developing stable and effective bioconjugates.

Solubility Profile

The incorporation of two polyethylene glycol (PEG) chains (PEG4 and PEG3) in the structure of this compound is expected to confer good aqueous solubility[1][2]. Generally, PEGylated tetrazine derivatives exhibit excellent water solubility, often eliminating the need for organic co-solvents in conjugation reactions[1].

Table 1: Expected Solubility of this compound

SolventExpected SolubilityRemarks
WaterSolubleThe hydrophilic PEG chains significantly enhance aqueous solubility[1][2].
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions of similar PEGylated tetrazine compounds[1][3].
Dimethylformamide (DMF)SolubleAnother suitable anhydrous solvent for stock solution preparation[3].
ChloroformSolubleSome related PEGylated tetrazines show solubility in chlorinated solvents[3].
Dichloromethane (DCM)SolubleSimilar to chloroform, solubility is anticipated[2].
Tetrahydrofuran (THF)SolubleA potential solvent for this compound[2].

Stability Profile

The stability of this compound is largely dictated by the methyltetrazine ring. The methyl group on the tetrazine ring generally enhances its stability compared to unsubstituted tetrazines[2][3]. Furthermore, electron-donating groups on the phenyl ring can further improve the stability of the tetrazine moiety[2]. However, tetrazines are known to be sensitive to certain conditions.

Table 2: Stability Considerations for this compound

ConditionStability ConcernRecommendations and Remarks
pH Susceptible to degradation under basic conditions[4][5].Reactions are best performed at neutral to slightly acidic pH. Avoid strong bases like pyridine (B92270) and triethylamine[6].
Temperature Elevated temperatures can lead to degradation[3].For long-term storage, temperatures of -20°C or -80°C are recommended[1][3]. Reactions should be performed at controlled temperatures.
Light The tetrazine moiety can be light-sensitive[3].Protect the compound and its solutions from light.
Nucleophiles Can be susceptible to nucleophilic attack, especially by thiols (e.g., from cysteine)[3].Consider the compatibility of buffers and other reagents. The presence of reducing agents like DTT can lead to the reduction of the tetrazine to a dihydrotetrazine[4].
Freeze-Thaw Cycles Repeated freeze-thaw cycles of stock solutions can lead to degradation[3].Prepare aliquots of stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the test solvent (e.g., water, DMSO, PBS) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution to pellet the undissolved solid.

    • Carefully collect the supernatant.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column (e.g., C18) and a mobile phase gradient to separate and quantify the compound. A UV detector can be used, monitoring the characteristic absorbance of the tetrazine moiety.

      • UV-Vis Spectroscopy: If the compound has a distinct absorbance peak, a standard curve can be generated to determine the concentration.

Diagram 1: Experimental Workflow for Solubility Assessment

G A Add excess compound to solvent B Agitate at constant temperature (24h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Quantify concentration (HPLC or UV-Vis) D->E

Caption: Workflow for determining the solubility of the linker.

Stability Assessment

Objective: To evaluate the stability of this compound under various conditions (pH, temperature).

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of the compound in an appropriate anhydrous solvent like DMSO at a known concentration (e.g., 10 mg/mL)[3].

  • Incubation:

    • Dilute the stock solution into the buffers or solutions of interest to the final experimental concentration.

    • Investigate a range of pH values (e.g., acidic, neutral, basic buffers) and temperatures (e.g., 4°C, room temperature, 37°C).

    • Protect the solutions from light.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution[3].

  • Analysis:

    • Analyze the aliquots using HPLC to monitor the degradation of the parent compound. The appearance of new peaks will indicate degradation products.

    • The percentage of the remaining parent compound at each time point is calculated relative to the 0-hour time point.

Diagram 2: Experimental Workflow for Stability Assessment

G A Prepare stock solution in anhydrous solvent B Dilute into test buffers (varied pH, temp) A->B C Incubate under controlled conditions B->C D Take aliquots at different time points C->D E Analyze by HPLC to quantify parent compound D->E F Calculate percentage of remaining compound E->F

Caption: Workflow for assessing the stability of the linker.

Signaling Pathways and Logical Relationships

The primary application of this compound is in the construction of ADCs. The logical relationship of its components and its role in ADC formation is illustrated below.

Diagram 3: Logical Relationship of this compound in ADC Formation

G cluster_0 This compound cluster_1 Reactants Aldehyde Aldehyde ADC Antibody-Drug Conjugate Aldehyde->ADC PEG_spacers PEG Spacers Methyltetrazine Methyltetrazine Methyltetrazine->ADC Antibody Antibody (with amine) Antibody->Aldehyde Amine reaction Drug Drug (with TCO/alkyne) Drug->Methyltetrazine Click Chemistry

Caption: Component functionalities in ADC formation.

Conclusion

This compound is a promising bifunctional linker with anticipated good aqueous solubility due to its PEG content. The methyltetrazine moiety, while offering excellent reactivity for bioorthogonal conjugation, requires careful handling to avoid degradation, particularly under basic conditions, at elevated temperatures, and in the presence of strong nucleophiles. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its solubility and stability, ensuring its optimal use in the development of robust and effective bioconjugates.

References

An In-Depth Technical Guide to Ald-Ph-PEG4-bis-PEG3-methyltetrazine for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Ald-Ph-PEG4-bis-PEG3-methyltetrazine, designed for the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical properties, provide detailed experimental protocols for its application, present relevant quantitative data, and illustrate its role in the context of a key signaling pathway targeted by ADCs.

Core Chemical Attributes

This compound is a sophisticated linker molecule that facilitates the conjugation of a cytotoxic payload to a monoclonal antibody. Its key features include a terminal aldehyde group for initial antibody modification and two methyltetrazine moieties for subsequent bioorthogonal "click" chemistry. The polyethylene (B3416737) glycol (PEG) chains enhance solubility and can improve the pharmacokinetic profile of the resulting ADC.

PropertyValueReference
Chemical Formula C66H94N14O19[1][2][3]
Molecular Weight 1387.53 g/mol [2][3]
Functionality Heterotrifunctional Linker
Reactive Groups Aldehyde, two Methyltetrazine groups
Spacer 7-unit PEG chain
Application Antibody-Drug Conjugate (ADC) Linker[1]

Mechanism of Action: Inverse Electron Demand Diels-Alder Reaction

The methyltetrazine groups on the linker are designed to react with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) group, which would be pre-attached to the cytotoxic payload. This reaction is an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" known for its high speed, specificity, and biocompatibility. This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for working with sensitive biological molecules like antibodies.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of an ADC using an aldehyde- and tetrazine-functionalized linker.

Protocol 1: Antibody Modification with this compound

Objective: To introduce the methyltetrazine-PEG linker onto the antibody via the aldehyde group.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent (e.g., Sodium cyanoborohydride)

  • Reaction buffer (e.g., Phosphate buffer, pH 6.0-7.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

  • Linker Addition: Add a 10-20 fold molar excess of this compound to the antibody solution.

  • Reductive Amination: Add a 20-50 fold molar excess of the reducing agent to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours with gentle mixing.

  • Purification: Remove excess linker and reducing agent by buffer exchange into a storage buffer (e.g., PBS) using desalting columns.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Conjugation of TCO-Modified Payload to Tetrazine-Modified Antibody

Objective: To conjugate the cytotoxic payload to the linker-modified antibody via iEDDA reaction.

Materials:

  • Tetrazine-modified antibody

  • TCO-modified cytotoxic payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Payload Addition: Add a 1.5-3 fold molar excess of the TCO-modified payload to the tetrazine-modified antibody solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC from unreacted payload and antibody fragments using an SEC system.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation by methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma.

Materials:

  • Purified ADC

  • Human plasma

  • PBS

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in human plasma at a concentration of 100 µg/mL at 37°C. A control sample is incubated in PBS.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Preparation: At each time point, quench the reaction and process the sample to isolate the ADC or the released payload.

  • Analysis: Analyze the samples by LC-MS to determine the average DAR of the ADC over time or to quantify the amount of released payload.

  • Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability of the ADC.

Quantitative Data

The following table summarizes representative data that could be obtained from the characterization and stability studies of an ADC constructed with a methyltetrazine-PEG linker.

ParameterRepresentative ValueMethod of Analysis
Degree of Labeling (DOL) 2-4 tetrazines/antibodyUV-Vis Spectroscopy, Mass Spectrometry
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry
ADC Purity >95%Size-Exclusion Chromatography (SEC)
Plasma Stability (Half-life) >150 hoursLC-MS based DAR measurement
In Vitro Cytotoxicity (IC50) 0.1 - 10 nMCell-based viability assay

Signaling Pathway and Experimental Workflow Visualization

HER2 Signaling Pathway

Many ADCs are designed to target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in several types of cancer. The following diagram illustrates the downstream signaling cascade initiated by HER2 activation. The binding of an anti-HER2 ADC to the receptor leads to its internalization and the subsequent release of the cytotoxic payload inside the cancer cell.

HER2_Signaling_Pathway HER2 HER2 Receptor HER2_dimer HER2 Dimerization (Homo/Hetero) HER2->HER2_dimer Ligand Binding or Overexpression PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines the key steps involved in the creation and analysis of an antibody-drug conjugate using the described linker technology.

ADC_Workflow Antibody Monoclonal Antibody Linker_Conjugation Antibody Modification (Aldehyde Reaction) Antibody->Linker_Conjugation Tetrazine_Ab Tetrazine-Modified Antibody Linker_Conjugation->Tetrazine_Ab iEDDA iEDDA Click Reaction Tetrazine_Ab->iEDDA TCO_Payload TCO-Modified Payload TCO_Payload->iEDDA ADC Antibody-Drug Conjugate (ADC) iEDDA->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, MS, SEC) Purification->Characterization

Caption: General workflow for ADC synthesis and characterization.

References

The Heterotrifunctional Nature of Ald-Ph-PEG4-bis-PEG3-methyltetrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continuously evolving, demanding increasingly sophisticated tools for the precise construction of complex biomolecular architectures. Heterotrifunctional crosslinkers represent a significant advancement, enabling the controlled assembly of three distinct molecular entities. This technical guide provides a comprehensive overview of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a novel heterotrifunctional reagent designed for advanced applications in drug delivery, diagnostics, and proteomics. We will delve into the unique characteristics of its three functional moieties—an aldehyde, a phenyl group, and two methyltetrazine groups—and provide a framework for its application in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapies.

Introduction to Heterotrifunctional Crosslinkers

Heterobifunctional crosslinkers, possessing two different reactive groups, have long been staples in the field of bioconjugation, allowing for the stepwise linkage of two distinct molecules.[1][] Building upon this concept, heterotrifunctional crosslinkers offer an additional dimension of control, providing three distinct points of attachment.[3] This enables the creation of more complex and precisely defined bioconjugates, such as ADCs with dual payloads or imaging agents coupled with targeting ligands and therapeutic moieties.[4] this compound is a prime example of such a reagent, designed to meet the demands of modern bioconjugation chemistry.[5]

Molecular Structure and Functional Components

This compound is a complex molecule with a well-defined architecture, featuring an aldehyde, a phenyl group, and two methyltetrazine moieties, all connected through a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[6][7][8]

The Aldehyde Group: A Versatile Handle for Bioconjugation

The aldehyde functionality is a valuable tool for the site-specific modification of biomolecules.[9][10][11] It can be selectively targeted by nucleophiles such as hydrazides and aminooxy groups to form stable hydrazone and oxime linkages, respectively. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like proteins and antibodies.

The Phenyl Group: A Core Structural Element

The phenyl group serves as a central scaffold within the linker's structure. It provides rigidity and a defined spatial orientation for the attachment of the other functional groups. While not a reactive handle for conjugation itself, its presence is crucial for the overall architecture and stability of the molecule.

The Dual Methyltetrazine Groups: The Power of Bioorthogonal Chemistry

The two methyltetrazine groups are the key to the linker's utility in bioorthogonal applications. Tetrazines are electron-deficient dienes that undergo extremely rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with strained, electron-rich dienophiles, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its exceptional speed, high efficiency, and lack of interference with biological functional groups, allowing for conjugation in complex biological media and even in living organisms. The presence of two methyltetrazine moieties allows for the attachment of two separate molecules or a higher loading of a single molecule, enhancing the potential payload capacity in applications like ADCs.

The PEG Spacer: Enhancing Solubility and Bioavailability

The molecule incorporates a 7-unit polyethylene glycol (PEG) spacer.[6] PEG is a hydrophilic polymer that imparts several advantageous properties to the linker and the final bioconjugate. It enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius and shielding it from proteolytic degradation.

Quantitative Data

Physicochemical Properties
PropertyValueSource
Molecular Formula C66H94N14O19[6][7]
Molecular Weight 1387.53[6][7]
Appearance Red oil
Storage -20°C[6]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Representative Reaction Kinetics

The kinetics of the iEDDA reaction between tetrazines and TCO are exceptionally fast. The table below presents typical second-order rate constants for this bioorthogonal reaction. It is important to note that these are representative values and the actual kinetics for this compound may vary.

Reacting PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Methyltetrazine + TCO10³ - 10⁶

The reaction between aldehydes and aminooxy/hydrazide groups is generally slower than the iEDDA reaction. The rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-6).

Reacting PairpHSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Aldehyde + Aminooxy4.5~10² - 10³
Aldehyde + Hydrazide5.5~10¹ - 10²

Experimental Protocols

The following are generalized protocols for the sequential conjugation of three different molecules (a protein, a payload, and a targeting ligand) to this compound. These should be optimized for specific applications.

Conjugation to the Aldehyde Group (e.g., Antibody Modification)

This protocol describes the conjugation of a hydrazide-modified antibody to the aldehyde group of the linker.

  • Preparation of Reagents:

    • Dissolve the hydrazide-modified antibody in a suitable buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the linker solution to the antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification:

    • Remove excess linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm conjugation using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Conjugation to the Methyltetrazine Groups (e.g., Payload Attachment)

This protocol describes the conjugation of a TCO-modified payload to the methyltetrazine-functionalized antibody from the previous step.

  • Preparation of Reagents:

    • Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).

    • The methyltetrazine-functionalized antibody should be in a suitable buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Add a 2-5 fold molar excess of the TCO-payload solution to the antibody solution for each tetrazine group.

    • Incubate the reaction at room temperature for 1 hour. The reaction is typically very fast.

  • Purification:

    • Purify the antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Visualizing the Heterotrifunctional Nature and Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships and a typical experimental workflow for utilizing this compound.

G Logical Relationship of Functional Moieties linker This compound Aldehyde Phenyl Core Methyltetrazine 1 Methyltetrazine 2 molA Molecule A (e.g., Antibody) molA->linker:aldehyde Hydrazone/ Oxime Ligation molB Molecule B (e.g., Payload 1) molB->linker:tetrazine1 iEDDA Reaction (Click Chemistry) molC Molecule C (e.g., Payload 2) molC->linker:tetrazine2 iEDDA Reaction (Click Chemistry)

Caption: Logical relationship of the three functional moieties.

G Typical Experimental Workflow cluster_step1 Step 1: Aldehyde Conjugation cluster_step2 Step 2: Bioorthogonal Ligation a Hydrazide-Modified Antibody c Antibody-Linker Conjugate a->c b This compound b->c f Final Heterotrifunctional Conjugate c->f Purification and Characterization d TCO-Modified Payload 1 d->f e TCO-Modified Payload 2 e->f

Caption: A typical two-step experimental workflow.

Conclusion

This compound is a powerful and versatile heterotrifunctional crosslinker that enables the precise and efficient construction of complex bioconjugates. Its unique combination of an aldehyde group for traditional bioconjugation and two methyltetrazine groups for rapid and bioorthogonal "click" reactions provides researchers with a sophisticated tool for a wide range of applications, from the development of next-generation antibody-drug conjugates to the creation of advanced diagnostic and imaging agents. The hydrophilic PEG spacer further enhances its utility by improving the properties of the final conjugate. As the demand for more complex and precisely engineered biomolecules continues to grow, the importance of heterotrifunctional linkers like this compound in advancing biomedical research and drug development will undoubtedly increase.

References

The Strategic Role of PEG Spacers in Ald-Ph-PEG4-bis-PEG3-methyltetrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of antibody-drug conjugates (ADCs) is rapidly advancing, with the linker technology connecting the antibody to the cytotoxic payload being a critical determinant of therapeutic success. Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel, heterotrifunctional linker designed to offer enhanced control over ADC construction and performance. This technical guide provides a comprehensive analysis of the core functionalities of this linker, with a particular focus on the pivotal role of its polyethylene (B3416737) glycol (PEG) spacers. We will delve into the impact of these spacers on the physicochemical properties, pharmacokinetics, and overall efficacy of ADCs. This guide also presents detailed experimental protocols for conjugation and characterization, alongside quantitative data to inform rational ADC design.

Introduction to this compound

This compound is a state-of-the-art ADC linker that offers a unique combination of functionalities for advanced bioconjugation strategies.[1] It is a cleavable linker that possesses three distinct reactive moieties, enabling the sequential and controlled attachment of different molecular entities.[2] The core components of this linker are:

  • An Aldehyde-Phenyl (Ald-Ph) Group: This functional group serves as a reactive handle for conjugation to molecules containing hydrazide or aminooxy groups, leading to the formation of hydrazone or oxime linkages, respectively.[2]

  • Two Methyltetrazine Groups: These moieties are key components for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] They react with exceptional speed and selectivity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[3]

  • PEG4 and bis-PEG3 Spacers: These polyethylene glycol chains are integral to the linker's design, imparting crucial physicochemical properties to the final ADC construct. The "PEG4" and "PEG3" designations refer to the number of repeating ethylene (B1197577) glycol units.

The strategic incorporation of PEG spacers is a direct response to some of the major challenges in ADC development, particularly those related to the hydrophobicity of cytotoxic payloads.

The Pivotal Role of PEG Spacers

The PEG4 and bis-PEG3 components of the this compound linker are not merely inert spacers; they are functional elements that significantly influence the properties and performance of the resulting ADC. Their primary roles are to enhance the hydrophilicity of the ADC, which in turn leads to a cascade of benefits.[4]

Enhanced Solubility and Stability

Many potent cytotoxic drugs used in ADCs are inherently hydrophobic. When conjugated to an antibody, especially at high drug-to-antibody ratios (DARs), this hydrophobicity can lead to aggregation, which compromises manufacturing, reduces stability, and can lead to rapid clearance from circulation. The hydrophilic PEG spacers act as a "shield," effectively masking the hydrophobic payload and preventing aggregation.[4] This improved solubility and stability are critical for developing ADCs with higher, more potent DARs.

Improved Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules.[4][5] The PEG spacers in the linker increase the hydrodynamic size of the ADC, which reduces renal clearance and prolongs its circulation time in the bloodstream.[6][7] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[7]

Reduced Immunogenicity and Off-Target Toxicity

By sterically shielding the cytotoxic payload and potentially immunogenic epitopes on the linker, the PEG spacers can reduce the risk of the ADC being recognized and neutralized by the immune system. This shielding effect can also minimize non-specific uptake of the ADC by healthy tissues, thereby reducing off-target toxicity and improving the overall safety profile of the therapeutic.

Data Presentation: The Impact of PEG Spacers on ADC Properties

The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths. While specific data for this compound is not publicly available, these representative data illustrate the general trends and the significant impact of PEGylation on key ADC parameters.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics [6]

ADC Construct (DAR 8)PEG Chain LengthMean Residence Time (hours)AUC (h*µg/mL)Clearance (mL/day/kg)
Non-binding IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,50017
ADC with PEG4 Linker4 units1605,60011
ADC with PEG8 Linker8 units2809,8006.1
ADC with PEG12 Linker12 units28010,0006.0

Table 2: Influence of PEG Spacer Length on In Vitro and In Vivo Efficacy [8]

ADC ConstructPEG SpacerIn Vitro Potency (IC50, ng/mL)In Vivo Tumor Growth Inhibition (%)
ADC-1No PEG5.245
ADC-2PEG46.865
ADC-3PEG88.185
ADC-4PEG129.592

Experimental Protocols

The following are detailed methodologies for the conjugation and characterization of an ADC using this compound. These protocols are based on established methods for similar linker technologies.[9][]

Two-Step Conjugation Strategy

The heterotrifunctional nature of this compound allows for a flexible, two-step conjugation process. In this example, we will first conjugate a payload to the aldehyde group and then conjugate the payload-linker complex to a TCO-modified antibody via the methyltetrazine groups.

Diagram 1: Two-Step ADC Conjugation Workflow

ADC_Conjugation_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Antibody-Linker Conjugation cluster_purification Purification & Characterization Payload Payload-NH-NH2 PL_Complex Payload-Hydrazone-Linker Payload->PL_Complex Hydrazone Formation Linker This compound Linker->PL_Complex Final_ADC Final ADC PL_Complex->Final_ADC TCO_Ab TCO-Modified Antibody TCO_Ab->Final_ADC iEDDA Reaction Purification Purification (SEC/HIC) Final_ADC->Purification Characterization Characterization (MS, HIC-HPLC, UV-Vis) Purification->Characterization

Caption: Workflow for ADC synthesis using this compound.

Protocol 4.1.1: Synthesis of the Payload-Linker Conjugate

This protocol describes the conjugation of a payload containing a hydrazide group to the aldehyde moiety of the linker.

  • Materials:

    • This compound

    • Hydrazide-functionalized payload

    • Anhydrous Dimethylformamide (DMF)

    • Aniline (B41778) (as catalyst)

    • Reverse-phase HPLC system

  • Procedure:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Dissolve the hydrazide-functionalized payload (1 equivalent) in anhydrous DMF.

    • Add the payload solution to the linker solution.

    • Add a catalytic amount of aniline (e.g., 10 mol%).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 4.1.2: Conjugation to a TCO-Modified Antibody

This protocol details the bioorthogonal iEDDA reaction between the methyltetrazine groups of the payload-linker conjugate and a TCO-modified antibody.

  • Materials:

    • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

    • Payload-linker conjugate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

  • Procedure:

    • Dissolve the payload-linker conjugate in PBS or DMSO.

    • Add a 1.5 to 3-fold molar excess of the payload-linker conjugate to the TCO-modified antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Purify the resulting ADC from the excess payload-linker conjugate and other impurities using SEC or HIC.

    • Characterize the final ADC for DAR, aggregation, and purity.

ADC Characterization

Protocol 4.2.1: Determination of Drug-to-Antibody Ratio (DAR)

  • UV-Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

  • Hydrophobic Interaction Chromatography (HIC)-HPLC:

    • HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linkers.

    • The chromatogram will show peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • The average DAR can be calculated from the relative area of each peak.

  • Mass Spectrometry (MS):

    • Deglycosylate and, if necessary, reduce the ADC to separate the light and heavy chains.

    • Analyze the masses of the light and heavy chains by LC-MS.

    • The mass increase corresponding to the conjugated payload-linker allows for the determination of the number of conjugates per chain and the overall DAR.

Signaling Pathway of ADC Action

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. The following diagram illustrates the general signaling pathway of ADC action.

Diagram 2: General Signaling Pathway of ADC Action

ADC_Signaling_Pathway ADC ADC in Circulation Antigen_Binding Antigen Binding ADC->Antigen_Binding 1. Targeting Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Antigen_Binding->Internalization 2. Binding Lysosome Lysosome Internalization->Lysosome 3. Internalization Cleavage Linker Cleavage Lysosome->Cleavage 4. Trafficking Payload_Release Payload Release Cleavage->Payload_Release 5. Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 6. Cytotoxicity

Caption: The mechanism of action for a typical antibody-drug conjugate.

Conclusion

The this compound linker represents a significant advancement in ADC technology. The strategic inclusion of PEG spacers is paramount to its functionality, offering a powerful tool to overcome the challenges associated with hydrophobic payloads. By enhancing solubility and stability, improving pharmacokinetic profiles, and potentially reducing immunogenicity, these PEG spacers enable the development of more robust, effective, and safer ADCs. The heterotrifunctional nature of this linker further expands the possibilities for creating next-generation, multi-functional biologics. The experimental protocols and representative data provided in this guide offer a framework for the rational design and development of novel ADCs with optimized therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG3-methyltetrazine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel heterotrifunctional linker designed for advanced bioconjugation strategies. This unique molecule possesses three distinct reactive handles: a phenyl-aldehyde group and two methyltetrazine moieties, all connected through flexible polyethylene (B3416737) glycol (PEG) spacers. This architecture enables the sequential and orthogonal conjugation of up to three different molecules, making it an invaluable tool for the construction of complex biomolecular structures such as antibody-drug conjugates (ADCs) with dual payloads, targeted imaging agents, and multifunctional nanoparticles.[1][2][3]

The aldehyde group facilitates the formation of hydrazone or oxime bonds with molecules containing hydrazide or aminooxy functionalities, respectively.[4][5] The two methyltetrazine groups participate in highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with trans-cyclooctene (B1233481) (TCO) modified molecules.[2][6] The PEG linkers (a PEG4 and two PEG3 units) enhance the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the conjugated molecules.[3]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including detailed experimental protocols, quantitative data, and visualizations to aid in the design and execution of your experiments.

Key Features and Applications

  • Heterotrifunctionality: Allows for the precise and controlled conjugation of three different molecules.

  • Orthogonal Reactivity: The aldehyde and methyltetrazine groups react under different conditions, enabling sequential conjugation strategies.

  • Bioorthogonal "Click" Chemistry: The methyltetrazine-TCO ligation is extremely fast, highly specific, and can be performed in complex biological media without interfering with native cellular processes.[2][6]

  • Tunable Stability: The choice between hydrazone and oxime ligation allows for control over the stability of one of the linkages, with oximes offering significantly higher stability.[4][5]

  • Enhanced Properties: The PEG spacers improve the solubility, stability, and pharmacokinetic profile of the final bioconjugate.[3]

Primary Applications:

  • Antibody-Drug Conjugates (ADCs): Construction of ADCs with two different cytotoxic payloads to overcome drug resistance and target heterogeneous tumors.[2][7]

  • Targeted Drug Delivery: Development of sophisticated drug delivery systems with a targeting ligand and multiple therapeutic agents.

  • Multimodal Imaging: Creation of imaging probes with, for example, a targeting moiety, a fluorescent reporter, and a radioisotope for PET/SPECT imaging.

  • Fundamental Research: Assembly of complex protein-protein or protein-small molecule conjugates to study biological pathways.

Data Presentation

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation
Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineBCN118[6]
3,6-diphenyl-1,2,4,5-tetrazineBCN3.6[6]
MethyltetrazineTCO463 - 1806
Hydrogen-substituted tetrazineTCO30,000
Electron-donating group substituted tetrazineTCO200 - 2000
Table 2: Stability of Hydrazone vs. Oxime Linkages
Linkage TypepH ConditionRelative StabilityHydrolysis Half-lifeReference(s)
HydrazoneAcidic (pH 5.0)Less StableHours to days[4][5]
HydrazoneNeutral (pH 7.0)Moderately StableDays to weeks[4][5]
OximeAcidic (pH 5.0)StableMonths[4][5]
OximeNeutral (pH 7.0)Highly Stable~600-fold more stable than methylhydrazone[4][5]

Experimental Protocols

A sequential conjugation strategy is recommended to ensure the selective formation of the desired trifunctional conjugate. A general workflow is to first perform the aldehyde ligation, followed by the two methyltetrazine ligations. This is because the aldehyde-hydrazone/oxime reaction conditions are more variable and can be optimized first, while the methyltetrazine-TCO reaction is highly robust and efficient under a wider range of conditions.

Protocol 1: Aldehyde Ligation with a Hydrazide or Aminooxy-Modified Molecule (Molecule A)

This protocol describes the conjugation of a molecule containing a hydrazide or aminooxy group to the aldehyde moiety of the linker. Oxime formation (with an aminooxy group) is generally preferred due to the higher stability of the resulting bond.[4][5]

Materials:

  • This compound

  • Hydrazide or Aminooxy-modified Molecule A

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0 (for oxime ligation) or 0.1 M Sodium Acetate, pH 4.5-5.5 (for hydrazone ligation)

  • Aniline (B41778) (optional, as a catalyst for reactions at neutral pH)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Dissolve the hydrazide or aminooxy-modified Molecule A in the appropriate reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).

    • If using aniline as a catalyst for neutral pH reactions, prepare a 1 M stock solution in DMSO.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the solution of Molecule A.

    • If using aniline, add it to the reaction mixture to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.

  • Purification:

    • Purify the resulting conjugate (Molecule A-linker) to remove excess linker and other reagents. Size-exclusion chromatography (SEC) is suitable for purifying protein conjugates, while reverse-phase HPLC is often used for smaller molecules.

Protocol 2: Sequential Methyltetrazine Ligation with TCO-Modified Molecules (Molecule B and Molecule C)

This protocol describes the conjugation of two different TCO-modified molecules to the two methyltetrazine moieties of the purified Molecule A-linker conjugate from Protocol 1.

Materials:

  • Purified Molecule A-linker conjugate

  • TCO-modified Molecule B

  • TCO-modified Molecule C

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Purification system (e.g., HIC, SEC, IEX)

Procedure:

  • First Methyltetrazine Ligation (Molecule B):

    • Dissolve the purified Molecule A-linker conjugate in PBS, pH 7.4.

    • Dissolve TCO-modified Molecule B in DMSO or DMF to create a 10 mM stock solution.

    • Add a 1.1 to 1.5-fold molar excess of TCO-modified Molecule B to the Molecule A-linker solution.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically very fast.[6]

    • Monitor the reaction by observing the disappearance of the characteristic pink/red color of the tetrazine or by LC-MS.

    • Purify the resulting dual conjugate (Molecule A-linker-Molecule B) using an appropriate chromatography method (e.g., SEC or HIC) to remove excess Molecule B.

  • Second Methyltetrazine Ligation (Molecule C):

    • Dissolve the purified dual conjugate in PBS, pH 7.4.

    • Dissolve TCO-modified Molecule C in DMSO or DMF to create a 10 mM stock solution.

    • Add a 1.1 to 1.5-fold molar excess of TCO-modified Molecule C to the dual conjugate solution.

    • Incubate the reaction at room temperature for 30-60 minutes.

    • Monitor the reaction as described above.

    • Purify the final trifunctional conjugate (Molecule A-linker-Molecule B-Molecule C) using a suitable purification method. For complex mixtures like dual-drug ADCs, a combination of purification techniques such as HIC and SEC may be necessary to isolate the desired product.[8][9][]

Visualizations

Experimental Workflow for Dual-Drug ADC Synthesis

G cluster_0 Step 1: Aldehyde Ligation cluster_1 Step 2: First Tetrazine Ligation cluster_2 Step 3: Second Tetrazine Ligation A Antibody-NH-O-NH2 Conjugate1 Antibody-Linker (bis-Tetrazine) A->Conjugate1 Oxime formation (pH 7.0, Aniline catalyst) Linker This compound Linker->Conjugate1 Purification1 Purification (SEC) Conjugate1->Purification1 Drug1 TCO-Drug 1 Conjugate2 Antibody-Linker-Drug 1 (mono-Tetrazine) Drug1->Conjugate2 iEDDA Click Reaction (PBS, pH 7.4, RT, 30-60 min) Purification2 Purification (HIC/SEC) Conjugate2->Purification2 Conjugate1_ref Antibody-Linker (bis-Tetrazine) Conjugate1_ref->Conjugate2 Drug2 TCO-Drug 2 FinalADC Dual-Drug ADC Drug2->FinalADC iEDDA Click Reaction (PBS, pH 7.4, RT, 30-60 min) Purification3 Purification (HIC/SEC) FinalADC->Purification3 Conjugate2_ref Antibody-Linker-Drug 1 (mono-Tetrazine) Conjugate2_ref->FinalADC Purification1->Conjugate2 Purification2->FinalADC

References

Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG3-methyltetrazine in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker technology connecting the antibody to the potent payload is a critical component influencing the ADC's efficacy, stability, and therapeutic index. Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel, cleavable linker that leverages bioorthogonal click chemistry for the precise and efficient synthesis of ADCs.

This heterobifunctional linker features a phenyl-aldehyde group for conjugation to payloads and a methyltetrazine moiety for a highly selective and rapid inverse electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody. The incorporation of two polyethylene (B3416737) glycol (PEG) chains (PEG4 and bis-PEG3) enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. This document provides detailed application notes and experimental protocols for the use of this compound in ADC synthesis.

Physicochemical Properties and Key Features

The this compound linker possesses several key features that make it an attractive choice for ADC development:

  • Bioorthogonal Reactivity : The methyltetrazine group reacts specifically and rapidly with a TCO-modified antibody via the iEDDA "click" reaction, which proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[1]

  • Payload Conjugation Versatility : The aldehyde group provides a reactive handle for the conjugation of various payloads, typically those containing amine or hydrazide functionalities, to form stable imine or hydrazone bonds, respectively.

  • Enhanced Hydrophilicity : The PEGylated structure of the linker increases its water solubility, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile of the ADC.[2]

  • Cleavable Linker Design : As a cleavable linker, it is designed to be stable in systemic circulation and release the cytotoxic payload within the target cell, often in the acidic environment of the lysosome.[3][4]

PropertyValue
Molecular Formula C₆₆H₉₄N₁₄O₁₉
Molecular Weight 1387.53 g/mol
Appearance Red oil
Solubility Soluble in DMSO, DMF, DCM, and acetonitrile
Storage Conditions -20°C for long-term stability

Table 1: Physicochemical properties of this compound.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process involving the preparation of a TCO-modified antibody, conjugation of the drug payload to the linker, and the final click reaction to form the ADC.

Protocol 1: Preparation of TCO-Modified Antibody

This protocol describes the introduction of TCO groups onto the antibody surface by targeting primary amines (e.g., lysine (B10760008) residues) using a TCO-NHS ester.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Desalting columns (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filters

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer using a desalting column or centrifugal filtration. Adjust the antibody concentration to 5-10 mg/mL.

  • TCO-NHS Ester Preparation: Dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

  • Concentration and Characterization: Concentrate the purified TCO-modified antibody using a centrifugal filter. Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Synthesis of the Drug-Linker Conjugate (Payload-Ald-Ph-PEG4-bis-PEG3-methyltetrazine)

This protocol describes the conjugation of a drug payload containing a primary amine, such as Monomethyl Auristatin E (MMAE), to the aldehyde group of the linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS with 5% DMSO, pH 6.0-7.0

  • Reverse-phase HPLC system for purification

Procedure:

  • Reagent Preparation: Dissolve the this compound linker and the amine-containing payload in a minimal amount of anhydrous DMSO.

  • Conjugation Reaction: In a suitable reaction vessel, combine the payload and the linker in the Reaction Buffer. A 1.5 to 3-fold molar excess of the linker is recommended to ensure complete consumption of the payload.

  • Incubation: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS. The formation of the imine bond is favored at a slightly acidic to neutral pH.

  • Purification: Purify the resulting drug-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization and Storage: Lyophilize the pure fractions to obtain the final product. Confirm the identity and purity of the conjugate by LC-MS and NMR. Store the lyophilized powder at -20°C.

Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation

This protocol describes the final conjugation step where the TCO-modified antibody is reacted with the drug-linker conjugate.

Materials:

  • TCO-modified antibody

  • Payload-Ald-Ph-PEG4-bis-PEG3-methyltetrazine conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reaction Setup: Dissolve the drug-linker conjugate in PBS or a buffer compatible with the antibody. Add a 1.5 to 5-fold molar excess of the drug-linker conjugate to the TCO-modified antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the iEDDA reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5]

  • Purification: Purify the resulting ADC from the excess drug-linker conjugate and other impurities using size-exclusion chromatography (e.g., Sephacryl S-200 or Superdex 200 column).

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of the ADC

Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and efficacy.

ParameterMethodPurpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (LC-MS)To determine the average number of drug molecules conjugated to each antibody.[6][7]
Purity and Aggregation Size-Exclusion Chromatography (SEC)-HPLCTo assess the percentage of monomeric ADC and detect the presence of aggregates.[8]
In Vitro Stability Incubation in plasma followed by LC-MS or ELISATo evaluate the stability of the linker and the rate of drug release in a biological matrix.[3][9][10]
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, XTT)To determine the potency of the ADC against target cancer cell lines.

Table 2: Key characterization methods for ADCs.

Visualization of Experimental Workflow and Signaling Pathway

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_linker_drug_conj Drug-Linker Conjugation cluster_final_adc Final ADC Synthesis cluster_characterization Characterization mAb Monoclonal Antibody (mAb) tco_mAb TCO-Modified mAb mAb->tco_mAb Lysine Conjugation tco_nhs TCO-PEG-NHS Ester tco_nhs->tco_mAb adc Antibody-Drug Conjugate (ADC) tco_mAb->adc iEDDA Reaction linker This compound drug_linker Payload-Linker Conjugate linker->drug_linker Imine Formation payload Amine-Payload (e.g., MMAE) payload->drug_linker drug_linker->adc dar DAR Analysis (HIC/MS) adc->dar purity Purity/Aggregation (SEC) adc->purity stability Stability Assay adc->stability cytotoxicity Cytotoxicity Assay adc->cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

Intracellular Signaling Pathway of MMAE-based ADC

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular adc ADC receptor Tumor Cell Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion mmae Free MMAE lysosome->mmae Linker Cleavage tubulin Tubulin Dimers mmae->tubulin Inhibition of Polymerization microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis caspase Caspase Activation apoptosis->caspase parp PARP Cleavage caspase->parp

References

Application Notes and Protocols: Conjugation of Peptides with Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ald-Ph-PEG4-bis-PEG3-methyltetrazine linker is a heterobifunctional reagent designed for the precise and efficient conjugation of peptides, enabling their use in advanced bioorthogonal applications. This linker possesses two key functionalities:

  • An aromatic aldehyde (Ald-Ph) group, which selectively reacts with the N-terminal α-amine of a peptide under mildly acidic conditions via reductive amination. This reaction forms a stable, covalent secondary amine bond.

  • A methyltetrazine moiety, which is a key component for bioorthogonal click chemistry. It engages in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) tagged molecule.

This dual functionality allows for a two-step conjugation strategy. First, the peptide is covalently modified with the linker. Second, the resulting peptide-tetrazine conjugate can be "clicked" onto a TCO-labeled entity, such as a fluorescent probe, a nanoparticle, a radiolabel, or another biomolecule, even within complex biological systems like living cells[1]. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.

These application notes provide a detailed protocol for the initial, critical step: the covalent conjugation of a peptide to the this compound linker.

Reaction Principle and Workflow

The conjugation process is based on reductive amination . The aldehyde group on the linker first reacts with the primary N-terminal amine of the peptide to form a transient, unstable Schiff base. This intermediate is then immediately and selectively reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond[2][3][4]. The reaction is performed at a slightly acidic pH (6.0-6.5) to favor Schiff base formation while maintaining the stability of the peptide[2][5].

The overall experimental workflow consists of three main stages: the conjugation reaction, the purification of the conjugate, and the characterization of the final product.

G cluster_0 Stage 1: Conjugation Reaction cluster_1 Stage 2: Purification cluster_2 Stage 3: Characterization prep Peptide & Linker Preparation react Reductive Amination (Schiff Base Formation & Reduction) prep->react Mix reagents (pH 6.0-6.5, RT) quench Reaction Quenching react->quench Add quenching buffer hplc RP-HPLC Purification quench->hplc Load crude product lyo Lyophilization hplc->lyo Collect & pool pure fractions ms Mass Spectrometry (ESI-MS / MALDI-TOF) lyo->ms Analyze purified conjugate hplc_an Analytical RP-HPLC ms->hplc_an Confirm mass & assess purity

Figure 1: Experimental workflow for peptide-tetrazine conjugation.

Materials and Reagents

  • Peptide with an available N-terminal primary amine

  • This compound Linker (e.g., from BOC Sciences, MedChemExpress)[2][6]

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 100 mM MES or Sodium Phosphate Buffer, pH 6.0-6.5

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

  • HPLC Solvents:

    • Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN)

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column (preparative and analytical)

  • Mass Spectrometer (ESI-MS or MALDI-TOF)

  • Lyophilizer

  • Standard laboratory equipment (vortexer, centrifuge, pH meter, etc.)

Caution: Sodium cyanoborohydride is toxic. Always handle it inside a fume hood with appropriate personal protective equipment[7][8].

Experimental Protocol

This protocol is designed for the conjugation of a model 1 mg peptide (~1500 Da). Adjustments may be necessary based on the specific properties of the peptide.

Reagent Preparation
  • Peptide Stock Solution: Dissolve 1 mg of the peptide in 200 µL of Conjugation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be added.

  • Linker Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Note: This linker is a red oil and should be protected from light where possible.

  • Reducing Agent Solution: Prepare this solution immediately before use in a fume hood. Dissolve ~5 mg of NaBH₃CN in 100 µL of the Conjugation Buffer.

Conjugation Reaction
  • Combine the peptide solution with the linker stock solution. The amount of linker to add should correspond to a 10-15 fold molar excess relative to the peptide[9].

  • Vortex the mixture gently and allow it to react for 60-90 minutes at room temperature to facilitate the formation of the Schiff base.

  • Add the freshly prepared NaBH₃CN solution to the reaction mixture. A final concentration of approximately 20-25 mM NaBH₃CN is recommended.

  • Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle agitation[7].

  • To quench the reaction and consume any unreacted aldehyde groups, add 50 µL of Quenching Buffer. Incubate for 30 minutes at room temperature.

Purification by RP-HPLC
  • Following the quenching step, the crude reaction mixture is ready for purification. It is recommended to filter the sample through a 0.2 µm filter before injection[10].

  • Purify the peptide-tetrazine conjugate using a preparative C18 RP-HPLC column[11][12][13].

  • Use a linear gradient of Solvent A to Solvent B. A typical gradient might be 5% to 65% Solvent B over 40 minutes, but this must be optimized for the specific peptide conjugate.

  • Monitor the elution profile at 220 nm (for the peptide backbone) and ~520 nm (for the tetrazine chromophore).

  • Collect fractions corresponding to the desired product peak. The conjugated peptide will typically have a longer retention time than the unconjugated peptide due to the hydrophobicity of the linker.

  • Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to confirm purity.

  • Pool the fractions containing the pure conjugate and lyophilize to obtain the final product as a pink/red fluffy powder.

Characterization
  • Mass Spectrometry: Confirm the identity of the conjugate by ESI-MS or MALDI-TOF mass spectrometry[14][15]. The observed molecular weight should correspond to the sum of the peptide's mass and the mass of the linker, minus the mass of one water molecule (lost during Schiff base formation).

    • Mass of Peptide + Mass of Linker - 18.02 Da = Mass of Conjugate

  • Analytical RP-HPLC: Assess the purity of the final lyophilized product by injecting a small amount onto an analytical C18 column. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram[16].

Representative Data

The following table summarizes typical results expected from the conjugation protocol. Actual yields and purity will vary depending on the peptide sequence, its solubility, and the optimization of the purification process.

ParameterUnconjugated PeptideThis compoundPeptide-Tetrazine Conjugate
Formula Example: C₆₅H₁₀₀N₁₈O₂₀C₆₆H₉₄N₁₄O₁₉Example: C₁₃₁H₁₉₂N₃₂O₃₈
Molecular Weight (Da) Example: 1501.71419.6Example: 2903.3
Appearance White PowderRed OilLight Pink/Red Powder
Typical Yield N/AN/A50-75%[16][17]
Purity (by HPLC) >98%>95%>95%

Application: Pre-targeted Cell Imaging

A primary application for peptide-tetrazine conjugates is in pre-targeted imaging. In this strategy, a peptide that binds to a specific cell surface receptor is first conjugated with the tetrazine linker. This conjugate is administered and allowed to accumulate at the target site. Subsequently, a TCO-modified imaging agent (e.g., a fluorophore) is introduced. The highly rapid and bioorthogonal iEDDA reaction occurs in situ, "clicking" the imaging agent specifically to the target location, thereby minimizing background signal and enhancing imaging contrast[18].

G Pre-Targeting Application Pathway cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging p1 Peptide-Tetrazine Conjugate p2 Cell Surface Receptor (Target) p1->p2 Binding & Accumulation p4 Bioorthogonal 'Click' Reaction (iEDDA) p2->p4 Proximity p3 TCO-Fluorophore (Imaging Agent) p3->p4 Systemic Administration p5 Labeled Cell with Fluorescent Signal p4->p5 Covalent Bond Formation

Figure 2: Pre-targeted cell imaging workflow.

References

Application Notes & Protocols: Ald-Ph-PEG4-bis-PEG3-methyltetrazine for Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal conjugation technique that has gained significant traction in chemical biology, drug delivery, and diagnostics.[1][2] This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, like a strained alkene (e.g., trans-cyclooctene (B1233481) (TCO) or norbornene).[3] The key advantages of the IEDDA reaction are its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological media without the need for a catalyst.

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel heterotrifunctional linker designed to leverage the power of IEDDA chemistry while offering additional functionality.[4][5] This reagent incorporates a methyltetrazine moiety for rapid IEDDA cycloaddition, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility, and an aldehyde group for subsequent conjugation reactions, such as oxime or hydrazone formation.[4][6] These features make it an invaluable tool for constructing complex bioconjugates, including antibody-drug conjugates (ADCs).[5][7]

Product Information and Specifications

PropertyDescription
Product Name This compound
Molecular Formula C₆₆H₉₄N₁₄O₁₉[7]
Molecular Weight 1387.53 g/mol [7]
Appearance Red oil[4]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[4]
Storage Store at -20°C[5]
Core Chemistries 1. Methyltetrazine: Reacts with strained dienophiles (e.g., TCO, norbornene) via IEDDA. 2. Aldehyde: Reacts with hydrazides and aminooxy compounds to form hydrazones and oximes, respectively.
Key Features Biocompatible: Reaction proceeds efficiently in mild buffer conditions without cytotoxic catalysts.[6]Chemoselective: The tetrazine and aldehyde groups react specifically with their respective partners.[6]Rapid Kinetics: The IEDDA reaction is among the fastest bioorthogonal ligations.[8]Hydrophilic Spacer: The PEG linker improves solubility and reduces steric hindrance.[6]

Applications

The unique trifunctional nature of this compound opens up a wide range of applications in bioconjugation and drug development.

  • Antibody-Drug Conjugates (ADCs): The tetrazine can be used to conjugate the linker to a TCO-modified antibody, while the aldehyde can be used to attach a payload molecule containing a hydrazide or aminooxy group.[]

  • PROTACs Synthesis: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10]

  • Fluorescent Imaging: The linker can be used to assemble fluorescent probes for in vitro and in vivo imaging. For example, a TCO-modified targeting ligand can be attached via IEDDA, and a fluorescent dye with a suitable functional group can be conjugated to the aldehyde.[11]

  • Surface Functionalization: Biomaterials and surfaces can be functionalized by first reacting with a dienophile and then using the aldehyde for further modification.

  • Drug Delivery: The linker can be used to create targeted drug delivery systems by conjugating a targeting moiety and a therapeutic agent.[4]

Reaction Mechanism and Workflow Diagrams

The core of the application is the IEDDA reaction between the tetrazine moiety and a strained alkene dienophile.

Caption: Inverse Electron Demand Diels-Alder (IEDDA) reaction mechanism.

A typical workflow for labeling a protein with a payload using this linker is depicted below.

Experimental_Workflow cluster_step1 Step 1: Dienophile Incorporation cluster_step2 Step 2: IEDDA Ligation cluster_step3 Step 3: Payload Conjugation cluster_step4 Step 4: Purification & Analysis A Target Protein C TCO-Modified Protein A->C Reaction B TCO-NHS Ester B->C E Protein-Linker Conjugate C->E IEDDA Reaction D Ald-Ph-PEG-Tetrazine D->E G Final Conjugate (e.g., ADC) E->G Hydrazone Formation F Payload-Hydrazide F->G H Purification (e.g., SEC) G->H I Analysis (e.g., MS, SDS-PAGE) H->I

Caption: Workflow for dual-labeling of a protein.

Experimental Protocols

Protocol 1: IEDDA Conjugation of this compound to a TCO-Modified Protein

This protocol describes a general procedure for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Prepare Reagents:

    • Equilibrate the TCO-modified protein to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-modified protein to the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution to achieve a 5-10 fold molar excess over the protein. The final concentration of DMSO should be kept below 10% (v/v).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the tetrazine's color.

  • Purification:

    • Remove the excess linker and byproducts by SEC or dialysis against the desired buffer.

  • Characterization:

    • Confirm the conjugation and determine the labeling efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.

Protocol 2: Hydrazone Ligation to the Aldehyde-Functionalized Protein

This protocol outlines the conjugation of a hydrazide-containing payload to the aldehyde group of the protein-linker conjugate from Protocol 1.

Materials:

  • Aldehyde-functionalized protein conjugate (from Protocol 1)

  • Hydrazide-modified payload (e.g., drug, fluorophore)

  • Anhydrous DMSO

  • Reaction buffer (e.g., Acetate buffer, pH 4.5-5.5)

Procedure:

  • Prepare Reagents:

    • Buffer exchange the aldehyde-functionalized protein into the reaction buffer (pH 4.5-5.5).

    • Prepare a stock solution of the hydrazide-modified payload (e.g., 20 mM) in anhydrous DMSO.

  • Reaction Setup:

    • Add the hydrazide-modified payload stock solution to the protein solution to achieve a 10-20 fold molar excess.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Purify the final conjugate using SEC or dialysis to remove unreacted payload and byproducts.

  • Characterization:

    • Analyze the final product by MS, HPLC, and functional assays to confirm successful conjugation and purity.

Quantitative Data

The kinetics of the IEDDA reaction are highly dependent on the specific tetrazine and dienophile pair used. The following table provides illustrative second-order rate constants for various tetrazine-dienophile reactions.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000[8]
3-methyl-6-phenyl-s-tetrazineTCO~3.3[11]
3,6-di-(2-pyridyl)-s-tetrazineNorbornene~0.25[12]
tert-butyl-tetrazineMethylcyclopropene~1.0[11]

Note: The reactivity of this compound is expected to be in the range of typical alkyl-substituted tetrazines. The actual rate constant should be determined empirically for the specific application.

Stability and Storage

  • Linker: this compound should be stored at -20°C and protected from light and moisture. When handled, it is recommended to warm the vial to room temperature before opening to prevent condensation.

  • Conjugates: The stability of the final bioconjugate will depend on the stability of the biomolecule and the payload. The dihydropyridazine (B8628806) linkage formed from the IEDDA reaction is generally stable under physiological conditions. The hydrazone bond is stable at neutral pH but can be designed to be cleavable under acidic conditions (e.g., in endosomes or lysosomes).

References

Application Notes and Protocols for Fluorescent Labeling using Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a versatile heterotrifunctional linker designed for advanced bioconjugation and fluorescent labeling applications. This molecule incorporates two key bioorthogonal functionalities: a pair of methyltetrazine groups for rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes (such as trans-cyclooctene, TCO), and an aldehyde group for stable conjugation to molecules bearing hydrazide or aminooxy functional groups. The hydrophilic polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) enhance aqueous solubility and minimize steric hindrance, making this linker ideal for labeling biomolecules in complex biological environments.[1]

The bioorthogonal reaction between tetrazine and TCO is one of the fastest click chemistry reactions known, proceeding with high efficiency under physiological conditions without the need for a catalyst.[1][2] This allows for the precise labeling of target molecules, such as antibodies or cell surface receptors, with minimal perturbation to the biological system. A key feature of many tetrazine-dye conjugates is a "turn-on" fluorescence mechanism, where the fluorescence of the dye is quenched by the tetrazine moiety and is significantly enhanced upon reaction with a TCO-modified target.[3][4][5] This fluorogenic property provides a high signal-to-noise ratio, enabling sensitive detection in no-wash imaging experiments.[3]

These application notes provide detailed protocols for the two-step labeling of biomolecules using this compound, quantitative data on the kinetics and fluorescence properties of the ligation, and a workflow for pre-targeted cell imaging.

Data Presentation

The efficiency of fluorescent labeling with tetrazine-based probes is dependent on the reaction kinetics and the photophysical properties of the resulting fluorophore conjugate. The following tables summarize key quantitative data for the tetrazine-TCO ligation and the fluorescence characteristics of common dye conjugates.

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
Methyltetrazine & TCO~1,000 - 10,000The reaction rate is influenced by the specific substituents on both the tetrazine and TCO molecules. The inverse-electron-demand Diels-Alder cycloaddition is exceptionally fast and selective, proceeding efficiently in aqueous buffers at physiological pH and temperature.[2][4] This high reactivity allows for labeling at low concentrations.
Antibody-TCO & Tetrazine-Dye>800The conjugation of TCO to a large biomolecule like an antibody does not significantly impede the rapid reaction with a tetrazine-functionalized fluorescent probe.

Table 2: Fluorescence Properties of Tetrazine-Dye Conjugates Before and After TCO Ligation

FluorophoreTurn-on Ratio (Fold Increase)Quantum Yield (Φ) of ProductExcitation (Ex) / Emission (Em) Maxima (nm) of Product
Oregon Green>100~0.8~496 / 524
BODIPY>100~0.9Varies with derivative
Tetramethylrhodamine (TMR)up to 76~0.4~555 / 580
ATTO48815-40~0.8~501 / 523
ATTO532~10~0.9~532 / 552
Cy3~5-10~0.15~550 / 570
Cy5~2-5~0.2~649 / 670

Data is compiled from multiple sources and can vary based on the specific molecular structure of the tetrazine-dye conjugate and the reaction conditions. The turn-on ratio is the fold increase in fluorescence intensity upon reaction with TCO.[3][5][6][7]

Experimental Protocols

Protocol 1: Conjugation of an Aldehyde-Reactive Fluorophore to this compound

This protocol describes the conjugation of a hydrazide-functionalized fluorescent dye (e.g., Cy5 hydrazide) to the aldehyde group of the linker via a stable hydrazone bond.

Materials:

  • This compound

  • Hydrazide-functionalized fluorescent dye (e.g., Cy5 hydrazide)[8][9]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 5.5

  • Purification column (e.g., C18 reverse-phase HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Dissolve the hydrazide-functionalized fluorescent dye in anhydrous DMF or DMSO to a final concentration of 20 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.5 equivalents of the fluorescent dye hydrazide solution.

    • Add reaction buffer to achieve a final reaction volume where the organic solvent (DMF or DMSO) concentration is less than 20%.

    • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting fluorescently-labeled tetrazine linker from excess unconjugated dye using reverse-phase HPLC with a C18 column and a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Collect the fractions containing the desired product, identified by its characteristic absorbance peaks for both the tetrazine (around 520-540 nm) and the fluorescent dye.

    • Lyophilize the purified product to obtain a dry powder.

  • Storage:

    • Store the lyophilized fluorescent tetrazine probe at -20°C, protected from light and moisture.

Protocol 2: Pre-targeted Fluorescent Labeling of EGFR-Expressing Cancer Cells

This protocol details a two-step "pre-targeting" approach for the fluorescent labeling of Epidermal Growth Factor Receptor (EGFR) on the surface of cancer cells. First, a TCO-modified anti-EGFR antibody is administered to the cells. After a washing step to remove unbound antibody, the fluorescent tetrazine probe (prepared in Protocol 1) is added, which "clicks" to the TCO-modified antibody, resulting in fluorescently labeled cells.

Materials:

  • EGFR-expressing cancer cells (e.g., A431 cells)

  • Cell culture medium

  • Anti-EGFR antibody (e.g., Cetuximab)

  • TCO-PEG-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescent tetrazine probe (from Protocol 1)

  • Fluorescence microscope

Procedure:

Step 1: Preparation of TCO-modified Anti-EGFR Antibody

  • Antibody Preparation:

    • Buffer exchange the anti-EGFR antibody into a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-5 mg/mL.

  • TCO-NHS Ester Solution:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[10]

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Purification:

    • Remove unreacted TCO-NHS ester by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS, pH 7.4.[11]

Step 2: Pre-targeted Cell Labeling and Imaging

  • Cell Culture:

    • Culture EGFR-expressing cells on glass-bottom dishes or chamber slides to an appropriate confluency.

  • Pre-targeting with TCO-Antibody:

    • Incubate the cells with the TCO-modified anti-EGFR antibody (e.g., 10 µg/mL in cell culture medium) for 1 hour at 37°C.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS to remove unbound antibody.

  • Fluorescent Labeling:

    • Incubate the cells with the fluorescent tetrazine probe (from Protocol 1) at a final concentration of 1-5 µM in cell culture medium for 15-30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Wash the cells twice with PBS.

    • Add fresh cell culture medium or imaging buffer to the cells.

    • Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Visualizations

G cluster_0 Step 1: Fluorophore-Linker Conjugation cluster_1 Step 2: Pre-targeted Cell Labeling This compound This compound Reaction1 Hydrazone Ligation (pH 5.5, RT, 2-4h) This compound->Reaction1 Fluorescent_Hydrazide Fluorescent Hydrazide (e.g., Cy5-Hydrazide) Fluorescent_Hydrazide->Reaction1 Purification1 HPLC Purification Reaction1->Purification1 Fluorescent_Tetrazine_Probe Fluorescent Tetrazine Probe Purification1->Fluorescent_Tetrazine_Probe Incubation2 Tetrazine Ligation (15-30 min, 37°C) Fluorescent_Tetrazine_Probe->Incubation2 Anti-EGFR_Antibody Anti-EGFR Antibody Reaction2 Amine Coupling (pH 8.5, RT, 1h) Anti-EGFR_Antibody->Reaction2 TCO_NHS_Ester TCO-NHS Ester TCO_NHS_Ester->Reaction2 Purification2 Size-Exclusion Chromatography Reaction2->Purification2 TCO_Antibody TCO-modified Antibody Purification2->TCO_Antibody Incubation1 Pre-targeting Incubation (1h, 37°C) TCO_Antibody->Incubation1 EGFR_Cells EGFR-Expressing Cells EGFR_Cells->Incubation1 Wash1 Wash unbound Ab Incubation1->Wash1 Wash1->Incubation2 Wash2 Final Wash Incubation2->Wash2 Imaging Fluorescence Imaging Wash2->Imaging

Caption: Experimental workflow for two-step pre-targeted fluorescent labeling.

EGFR_Signaling cluster_cell Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation Ab_TCO TCO-modified Anti-EGFR Antibody Ab_TCO->EGFR Binding Fluor_Tz Fluorescent Tetrazine Probe Fluor_Tz->Ab_TCO Tetrazine Ligation (Click Reaction) RAS_RAF RAS -> RAF -> MEK -> ERK Dimerization->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway initiated by fluorescently labeled antibody binding.

References

Applications of Ald-Ph-PEG4-bis-PEG3-methyltetrazine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel heterotrifunctional linker designed for the sophisticated construction of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker possesses three distinct reactive moieties, enabling the sequential and orthogonal conjugation of different molecular entities. Its unique architecture consists of two methyltetrazine groups, an aldehyde group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

The methyltetrazine groups participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction, with strained alkenes like trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological media. The aldehyde group provides a means for forming acid-labile hydrazone linkages with hydrazide-modified molecules, a common strategy for pH-controlled drug release.[][4] The integrated PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[5]

This application note details the use of this compound in two primary drug delivery strategies: the development of dual-drug ADCs and pre-targeting drug delivery.

Key Features of this compound

FeatureDescriptionReference
Heterotrifunctionality Contains two methyltetrazine groups and one aldehyde group for orthogonal conjugations.[2][6]
Bioorthogonal Reactivity Methyltetrazine groups enable rapid and specific iEDDA reactions with TCO.[1][7]
pH-Sensitive Linkage The aldehyde group allows for the formation of acid-cleavable hydrazone bonds.[][4]
Enhanced Solubility The PEG spacer improves the aqueous solubility of the linker and its conjugates.[5]
Versatility Enables the construction of complex drug delivery systems like dual-drug ADCs and pre-targeting systems.[2][]

Application 1: Synthesis of Dual-Drug Antibody-Drug Conjugates

The heterotrifunctional nature of this compound allows for the conjugation of two different payloads to a single antibody, creating a dual-drug ADC. This approach can address tumor heterogeneity and drug resistance by delivering drugs with complementary mechanisms of action.[2][6]

Experimental Workflow for Dual-Drug ADC Synthesis

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: First Drug Conjugation (Hydrazone Ligation) cluster_2 Step 3: Second Drug Conjugation (iEDDA Click Chemistry) cluster_3 Step 4: Purification and Characterization A1 Antibody with accessible lysine (B10760008) residues A3 Antibody-linker Conjugate A1->A3 Amine-reactive conjugation A2 This compound-NHS ester A2->A3 B2 Antibody-linker-Drug 1 Conjugate A3->B2 pH-controlled reaction (pH 5-6) B1 Hydrazide-modified Drug 1 B1->B2 C2 Dual-Drug ADC B2->C2 Bioorthogonal reaction (room temp) C1 TCO-modified Drug 2 C1->C2 D1 Purified Dual-Drug ADC C2->D1 Size-Exclusion Chromatography D2 Characterization (HIC, MS, etc.) D1->D2

Protocol for Dual-Drug ADC Synthesis

Materials:

  • Monoclonal antibody (mAb)

  • This compound NHS ester

  • Hydrazide-modified Drug 1

  • TCO-modified Drug 2

  • Reaction buffers (e.g., PBS, MES)

  • Quenching solution (e.g., Tris buffer)

  • Purification columns (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Procedure:

  • Antibody-Linker Conjugation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4).

    • Add a 5-10 fold molar excess of this compound NHS ester to the antibody solution.

    • Incubate at room temperature for 1-2 hours.

    • Quench the reaction with Tris buffer.

    • Purify the antibody-linker conjugate using size-exclusion chromatography.

  • First Drug Conjugation (Hydrazone Ligation):

    • Adjust the pH of the antibody-linker conjugate solution to 5-6 using an appropriate buffer (e.g., acetate (B1210297) buffer).

    • Add a 3-5 fold molar excess of hydrazide-modified Drug 1.

    • Incubate at room temperature for 4-6 hours.

    • Purify the resulting conjugate by size-exclusion chromatography.

  • Second Drug Conjugation (iEDDA Reaction):

    • To the antibody-linker-Drug 1 conjugate in PBS (pH 7.4), add a 3-5 fold molar excess of TCO-modified Drug 2.

    • Incubate at room temperature for 1-2 hours.

    • The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification and Characterization:

    • Purify the final dual-drug ADC using size-exclusion chromatography to remove excess drug-linker constructs.

    • Characterize the ADC for drug-to-antibody ratio (DAR) of each drug using techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry (MS).[1][8]

Application 2: Pre-targeting Drug Delivery

Pre-targeting is a multi-step strategy that separates the tumor targeting and drug delivery steps. First, a modified antibody is administered to accumulate at the tumor site. After unbound antibody is cleared from circulation, a drug-carrying molecule that specifically reacts with the modified antibody is administered. This approach can improve the therapeutic index by reducing systemic exposure to the cytotoxic drug.

Pre-targeting Experimental Workflow

G cluster_0 Step 1: Synthesis of Components cluster_1 Step 2: In Vivo Administration cluster_2 Step 3: In Vivo Bioorthogonal Ligation cluster_3 Step 4: Drug Release and Therapeutic Effect A1 Antibody-tetrazine Conjugate A2 TCO-Drug Conjugate B1 Inject Antibody-tetrazine Conjugate B2 Accumulation at Tumor Site B1->B2 24-48 hours B3 Inject TCO-Drug Conjugate B2->B3 C1 iEDDA Reaction at Tumor Site B3->C1 C2 Formation of ADC in situ C1->C2 D1 Drug Release (e.g., pH-mediated) C2->D1 D2 Tumor Cell Killing D1->D2

Protocol for Pre-targeting Components and In Vivo Study

Materials:

  • Tumor-specific monoclonal antibody

  • This compound NHS ester

  • TCO-modified cytotoxic drug

  • Animal model with tumor xenografts

  • Imaging agents (if applicable)

Procedure:

  • Preparation of Antibody-Tetrazine Conjugate:

    • Conjugate the antibody with this compound NHS ester as described in Application 1, Step 1.

    • The aldehyde group can be capped or left available depending on the desired properties of the targeting agent.

  • Administration of Antibody-Tetrazine Conjugate:

    • Administer the antibody-tetrazine conjugate to the tumor-bearing animal model.

    • Allow 24-72 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.[9]

  • Administration of TCO-Drug Conjugate:

    • Administer the TCO-modified cytotoxic drug.

  • In Vivo Reaction and Monitoring:

    • The TCO-drug will react with the tetrazine-modified antibody at the tumor site via the iEDDA reaction.[10]

    • The therapeutic efficacy and biodistribution can be monitored using appropriate imaging techniques and survival studies.

Quantitative Data and Characterization

The precise quantification of drug loading is critical for the efficacy and safety of ADCs. The following table provides representative data from studies using similar linker technologies.

ParameterTypical Value/MethodReference
Drug-to-Antibody Ratio (DAR) 2-8 (determined by HIC and/or MS)[1][11]
iEDDA Reaction Kinetics (k2) 10^3 - 10^6 M⁻¹s⁻¹
Hydrazone Bond Stability at pH 7.4 >90% stable over 24-48 hours
Hydrazone Bond Cleavage at pH 5.0 >80% cleavage within 24 hours
ADC Purity >95% (determined by SEC)

Characterization Techniques:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the DAR distribution.[12]

  • Mass Spectrometry (MS): Provides accurate mass measurements of the intact ADC and its subunits, confirming conjugation and determining the average DAR.[8][13]

  • Size-Exclusion Chromatography (SEC): Assesses the purity and aggregation of the ADC.

  • UV-Vis Spectroscopy: Can be used to estimate the average DAR by measuring the absorbance of the protein and the drug.[1]

Drug Release Mechanisms

The this compound linker can be designed for different drug release strategies.

  • pH-Dependent Release: Drugs conjugated via the aldehyde group form a hydrazone bond that is stable at physiological pH (~7.4) but is hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) of cancer cells.[4][14]

  • Click-to-Release: In some applications, the iEDDA reaction itself can trigger the release of a payload. This typically involves a self-immolative spacer that is cleaved upon the cycloaddition reaction.

G cluster_0 pH-Dependent Release cluster_1 Click-to-Release A1 ADC with Hydrazone Linkage A2 Internalization into Cancer Cell A1->A2 A3 Trafficking to Lysosome (Low pH) A2->A3 A4 Hydrazone Bond Cleavage A3->A4 A5 Drug Release A4->A5 B1 TCO-ADC at Tumor Site B3 iEDDA Reaction B1->B3 B2 Administered Tetrazine B2->B3 B4 Self-immolative Spacer Cleavage B3->B4 B5 Drug Release B4->B5

Conclusion

This compound is a powerful and versatile tool for the development of next-generation drug delivery systems. Its heterotrifunctional nature allows for the creation of dual-drug ADCs and the implementation of pre-targeting strategies. The combination of highly efficient and bioorthogonal click chemistry with pH-sensitive drug release mechanisms offers precise control over the assembly and therapeutic action of these complex bioconjugates. The detailed protocols and characterization methods provided in this note serve as a guide for researchers in the field of targeted drug delivery.

References

Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG3-methyltetrazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel heterotrifunctional linker designed for the precise construction of complex biomolecular conjugates, particularly antibody-drug conjugates (ADCs). This linker features two distinct types of bioorthogonal reactive handles: two methyltetrazine groups for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition and one aldehyde group for the formation of hydrazone or oxime bonds. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance during conjugation.[1][2]

The orthogonality of these reactions allows for the sequential and site-specific conjugation of different molecular entities, such as a targeting antibody, a cytotoxic payload, and an imaging agent, onto a single scaffold.[3] The methyltetrazine groups react with high efficiency and kinetics with strained alkenes like trans-cyclooctene (B1233481) (TCO), while the aldehyde group selectively reacts with molecules containing hydrazide or aminooxy functionalities.[1][4] This dual reactivity provides a powerful tool for the development of next-generation ADCs and other targeted therapeutics.[5]

Chemical Structure and Properties

PropertyValueReference
Molecular Formula C₆₆H₉₄N₁₄O₁₉[6]
Molecular Weight 1387.53 g/mol [6]
Appearance Red oil[1]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[1]
Storage -20°C[1]

Reaction Principle

The conjugation strategy for this compound involves two independent, bioorthogonal reactions:

  • Hydrazone/Oxime Bond Formation: The aldehyde group reacts with a hydrazide- or aminooxy-functionalized molecule (e.g., a drug payload) to form a stable hydrazone or oxime linkage. This reaction is often catalyzed by aniline (B41778) and proceeds efficiently at slightly acidic to neutral pH.[7][8] Oxime bonds are generally more stable than hydrazone bonds, especially under acidic conditions.[9][10]

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The two methyltetrazine groups react with trans-cyclooctene (TCO)-functionalized molecules (e.g., antibodies) in a [4+2] cycloaddition. This "click chemistry" reaction is extremely fast, highly specific, and proceeds under mild, aqueous conditions without the need for a catalyst.[11]

The orthogonality of these reactions allows for a controlled, stepwise approach to the synthesis of trifunctional conjugates.

cluster_0 Step 1: Hydrazone/Oxime Ligation cluster_1 Step 2: iEDDA Cycloaddition Linker This compound Intermediate Payload-Linker-bis-Tetrazine Linker->Intermediate Reaction 1 (pH 5-7, Aniline catalyst) Payload1 Hydrazide/Aminooxy-Payload Payload1->Intermediate ADC Antibody-Linker(Payload)-Imaging Agent Intermediate->ADC Reaction 2 (Physiological pH) Antibody TCO-Antibody Antibody->ADC Payload2 TCO-Imaging Agent Payload2->ADC

Figure 1: Sequential conjugation workflow for this compound.

Experimental Protocols

This protocol describes a general procedure for a sequential two-step conjugation. It is recommended to first conjugate the hydrazide/aminooxy-functionalized molecule to the aldehyde group, followed by the iEDDA reaction with TCO-modified molecules. This sequence is often preferred because the oxime/hydrazone formation can be slower and may require specific catalytic conditions, while the iEDDA reaction is rapid and proceeds under a broader range of conditions.

Materials and Reagents
  • This compound

  • Hydrazide- or aminooxy-functionalized payload

  • TCO-functionalized antibody

  • TCO-functionalized imaging agent (optional)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium acetate (B1210297) buffer (100 mM, pH 5.5)

  • Aniline solution (e.g., 100 mM in DMF)

  • Quenching reagent (e.g., hydroxylamine (B1172632) for aldehyde, excess TCO for tetrazine)

  • Purification columns (e.g., SEC, HIC)[12][13]

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC-MS)

Protocol 1: Conjugation of Hydrazide/Aminooxy-Payload to the Aldehyde Linker
  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.

    • Dissolve the hydrazide- or aminooxy-functionalized payload in a compatible solvent (e.g., DMF, DMSO, or aqueous buffer) to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a reaction vessel, add the this compound solution.

    • Add 1.5 to 3 molar equivalents of the hydrazide/aminooxy-payload to the linker solution.

    • If using an aqueous buffer system, adjust the pH to 5.5-6.5 using sodium acetate buffer. For organic solvents, this is not necessary.

    • Add aniline catalyst to a final concentration of 10-20 mM.

    • Incubate the reaction mixture at room temperature for 2-12 hours with gentle stirring. The reaction progress can be monitored by HPLC-MS.

  • Purification (Optional but Recommended):

    • Upon completion, the resulting payload-linker conjugate can be purified from excess payload and catalyst using reverse-phase HPLC or a suitable solid-phase extraction (SPE) cartridge. This step is crucial to ensure clean starting material for the subsequent iEDDA reaction.

Protocol 2: iEDDA Conjugation to TCO-Modified Molecules
  • Reagent Preparation:

    • Prepare the TCO-modified antibody in PBS at a concentration of 1-10 mg/mL.

    • Dissolve the purified payload-linker conjugate from Protocol 1 in PBS or a compatible buffer.

    • If a third component is being added, prepare the TCO-functionalized imaging agent in a suitable buffer.

  • Conjugation Reaction:

    • To the TCO-modified antibody solution, add 1.5 to 5 molar equivalents of the payload-linker conjugate.

    • If applicable, add the TCO-functionalized imaging agent. The stoichiometry will depend on the desired final product.

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast. The disappearance of the characteristic pink/red color of the tetrazine can be a visual indicator of reaction progression.[11]

  • Purification of the Final Conjugate:

    • Remove excess payload-linker conjugate and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[14]

    • If different species of ADCs with varying drug-to-antibody ratios (DAR) are formed, hydrophobic interaction chromatography (HIC) can be used for separation.[12]

Characterization of the Final Conjugate

Analytical MethodParameter MeasuredReference
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR) by measuring absorbance at 280 nm (antibody) and at the specific wavelength for the payload and/or tetrazine adduct.[11]
Hydrophobic Interaction Chromatography (HIC) Separation and quantification of different DAR species.[12]
Size-Exclusion Chromatography (SEC) Assessment of aggregation and purity of the ADC.[14]
Mass Spectrometry (MS) Confirmation of successful conjugation and determination of the precise mass of the ADC, confirming the DAR.

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical transformation during the two-step conjugation process.

Ald_Linker Aldehyde-Linker (bis-Tetrazine) Intermediate_Product Hydrazone/Oxime-Linker (bis-Tetrazine) Ald_Linker->Intermediate_Product + Hydrazide_Payload Hydrazide/Aminooxy Payload Hydrazide_Payload->Intermediate_Product Final_ADC Final Antibody-Drug Conjugate Intermediate_Product->Final_ADC + TCO_Antibody TCO-Antibody TCO_Antibody->Final_ADC

Figure 2: Chemical reaction schematic of the two-stage conjugation.

Conclusion

The this compound linker offers a versatile and efficient platform for the construction of multi-component bioconjugates. The bioorthogonal nature of its reactive groups enables a controlled and sequential conjugation strategy, which is highly advantageous for the development of well-defined and homogeneous ADCs. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers in the field of targeted drug delivery and bioconjugation.

References

Troubleshooting & Optimization

Technical Support Center: Ald-Ph-PEG4-bis-PEG3-methyltetrazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for experiments involving the Ald-Ph-PEG4-bis-PEG3-methyltetrazine linker. This heterotrifunctional reagent is designed for a two-step conjugation process: first, attachment to an amine-bearing molecule (e.g., an antibody) via its aldehyde group, followed by a bioorthogonal click reaction to a trans-cyclooctene (B1233481) (TCO)-modified molecule via its methyltetrazine groups.

Workflow Overview

The overall experimental process involves two distinct stages of conjugation, each with its own set of parameters and potential challenges.

G cluster_0 Stage 1: Aldehyde-Mediated Conjugation cluster_1 Stage 2: Methyltetrazine-TCO Ligation A Prepare Biomolecule (e.g., Antibody in Amine-Free Buffer) C React Biomolecule + Linker (Schiff Base Formation) A->C B Prepare Ald-Ph-PEG-Tz Linker (Dissolve in Organic Solvent e.g., DMSO) B->C D Add Reducing Agent (e.g., NaBH3CN) (Reductive Amination) C->D E Purify Tz-Labeled Biomolecule (e.g., SEC, TFF) D->E G React Tz-Biomolecule + TCO-Molecule (IEDDA Click Reaction) E->G Purified Tz-Biomolecule F Prepare TCO-Molecule F->G H Purify Final Conjugate (e.g., HIC, SEC) G->H I Characterize Final Conjugate (e.g., DAR, Aggregation Analysis) H->I

Caption: General experimental workflow for the two-stage conjugation using the Ald-Ph-PEG-methyltetrazine linker.

Part 1: Troubleshooting Aldehyde-Mediated Conjugation

This first stage involves conjugating the linker to a primary amine on a biomolecule, typically a protein or antibody, through reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the aldehyde-protein conjugation? A1: The reaction is a two-step process. First, the aldehyde group on the linker reacts with a primary amine (e.g., the side chain of a lysine (B10760008) residue) on the biomolecule to form an unstable Schiff base. Second, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to reduce the Schiff base to a stable secondary amine bond.[1][] This entire process is known as reductive amination.[3][4]

Q2: Why is a mildly acidic pH (6.0-7.0) recommended for the Schiff base formation step? A2: Schiff base formation is most efficient at a slightly acidic pH. At this pH, a sufficient portion of the protein's amine groups are deprotonated and thus nucleophilic, while the carbonyl group of the aldehyde can still be protonated, which makes it more electrophilic and reactive. A pH above 6.0 can slow the formation of oximes and hydrazones significantly.[5]

Q3: Can I use sodium borohydride (B1222165) (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN)? A3: While NaBH₄ can be used, it is a stronger reducing agent and can reduce the aldehyde on the linker before it has a chance to react with the amine, leading to lower conjugation yields. NaBH₃CN is a milder reducing agent that selectively reduces the imine (Schiff base) in the presence of the aldehyde, especially at neutral or slightly acidic pH.[3]

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the protein buffer competes with the target biomolecule for the linker.[6] 2. Suboptimal pH: Reaction pH is too high or too low, inhibiting Schiff base formation.[5][7] 3. Reagent Degradation: The aldehyde on the linker has oxidized, or the reducing agent has degraded. 4. Insufficient Reagent Concentration: The concentration of the protein or linker is too low for an efficient reaction.[5]1. Perform a buffer exchange into an amine-free buffer like PBS or MES before starting the reaction.[6] 2. Adjust the reaction buffer to a pH between 6.0 and 7.5. Confirm the final pH of the reaction mixture.[5][7] 3. Use fresh reagents. Prepare the reducing agent solution immediately before use. 4. Increase the molar excess of the linker (start with a 10-20 fold molar excess). If the protein concentration is below 10 µM, ensure the linker concentration is above 500 µM.[5]
Protein Aggregation / Precipitation 1. High Concentration of Organic Solvent: The linker is often dissolved in DMSO or DMF. Too high a final concentration can denature the protein. 2. Incorrect pH: The reaction pH is close to the isoelectric point (pI) of the protein, reducing its solubility. 3. Over-Conjugation: A high degree of labeling (DOL) can alter the protein's properties and lead to aggregation.1. Keep the final concentration of the organic co-solvent below 10-15% of the total reaction volume. 2. Adjust the reaction pH to be at least one unit away from the protein's pI. 3. Reduce the molar excess of the linker in the reaction or decrease the reaction time. Purify the conjugate promptly after the reaction.
Lack of Site-Specificity 1. Multiple Reactive Sites: The aldehyde will react with any accessible primary amine, most commonly the ε-amino group of lysine residues, leading to a heterogeneous mixture.[1][8]1. This is an inherent characteristic of lysine-based conjugation. For site-specificity, consider alternative strategies like enzymatic labeling or using proteins with genetically encoded aldehyde tags, which provides a specific site for conjugation.[5][7][9]

Part 2: Troubleshooting Methyltetrazine-TCO Ligation

This second stage is a bioorthogonal "click" reaction based on the Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition between the methyltetrazine on your labeled biomolecule and a trans-cyclooctene (TCO) group on your second molecule.[10][11]

Frequently Asked Questions (FAQs)

Q1: What makes the methyltetrazine-TCO reaction so efficient? A1: This reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 30,000 M⁻¹s⁻¹.[6][12] It is highly selective, catalyst-free, and proceeds rapidly even at low concentrations in complex biological media.[11][12] The reaction is driven by the release of nitrogen gas (N₂) as the sole byproduct.[10]

Q2: How stable is the methyltetrazine group? A2: Methyl-substituted tetrazines offer an excellent balance of high reactivity and stability in aqueous solutions, making them more robust for multi-step procedures compared to hydrogen-substituted tetrazines.[12][13] However, they can still degrade over time, especially if exposed to light or certain nucleophiles. It is crucial to store tetrazine reagents protected from light and moisture.[12]

Q3: How can I monitor the progress of the ligation reaction? A3: The tetrazine group has a characteristic absorbance peak between 510 and 550 nm. The reaction can be monitored spectroscopically by observing the disappearance of this peak as the tetrazine is consumed.[6][10]

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Low or No Ligation Yield 1. Reagent Degradation: The methyltetrazine on the biomolecule or the TCO on the partner molecule has degraded. TCO is susceptible to oxidation. 2. Incorrect Stoichiometry: Inaccurate concentration measurements of one or both reactants. 3. Insufficient Reaction Time/Temperature: The reaction may be slow due to low concentrations or low temperature.1. Use freshly prepared or properly stored reagents. Store tetrazine-labeled biomolecules at 4°C, protected from light, and use them promptly. Degas buffers to minimize oxidation of TCO. 2. Carefully re-quantify the concentration of both the tetrazine-labeled biomolecule and the TCO-molecule. A slight molar excess (1.1 to 1.5 equivalents) of one component can help drive the reaction to completion.[6][12] 3. Increase the incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).[6] If the biomolecules are stable, consider increasing the temperature from room temperature to 37°C.[12]
Slow Reaction Rate 1. Low Reactant Concentrations: The reaction rate is second-order and thus highly dependent on the concentration of both reactants.[12] 2. Steric Hindrance: The reactive groups (tetrazine or TCO) are sterically hindered, preventing efficient interaction. 3. Suboptimal pH: While the reaction is efficient over a broad pH range (6-9), extreme pH values can affect the stability of the reactants or the biomolecules themselves.[10][12]1. If possible, increase the concentration of one or both reactants. 2. This is an inherent property of the conjugated molecules. Using linkers with longer PEG chains can help mitigate steric hindrance.[14] 3. Ensure the reaction is performed in a suitable buffer (e.g., PBS) within a pH range of 6.5-8.0.

Data & Protocols

Quantitative Data Summary

Table 1: Typical Reaction Parameters for Methyltetrazine-TCO Ligation

Parameter Recommended Value Notes
pH 6.0 - 9.0[10][12] Optimal for reaction and biomolecule stability.
Temperature 4°C to 37°C[12] Room temperature (20-25°C) is usually sufficient.
Solvent Aqueous Buffers (e.g., PBS)[10] Organic co-solvents (DMSO, DMF) can be used if necessary for solubility.[12]
Molar Ratio 1:1 to 1:1.5 (Tz:TCO)[6] A slight excess of one reagent can improve efficiency.

| Reaction Time | 30 - 120 minutes[6] | Highly dependent on reactant concentrations. |

Table 2: Comparative Reactivity of Tetrazine Derivatives

Tetrazine Type Relative Stability Relative Reaction Rate with TCO Second-Order Rate Constant (k₂)
Hydrogen-substituted Lower Fastest up to 30,000 M⁻¹s⁻¹[6]
Methyl-substituted Good Fast ~1000 M⁻¹s⁻¹ [6]

| Dipyridyl-substituted | Moderate | Fast | ~2000 M⁻¹s⁻¹[6] |

Experimental Protocols

Protocol 1: Antibody Labeling via Reductive Amination

  • Buffer Exchange: Exchange the antibody into an amine-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.5). Adjust the antibody concentration to 2-5 mg/mL.

  • Linker Preparation: Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 15-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 15%.

  • Incubation: Gently mix and incubate the reaction for 2 hours at room temperature.

  • Reduction: Prepare a fresh 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in water. Add it to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Incubate for an additional 1 hour at room temperature or overnight at 4°C.

  • Purification: Remove excess linker and reducing agent using a desalting column (e.g., PD-10) or tangential flow filtration (TFF), exchanging into a storage buffer like PBS pH 7.4.[13][15]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (280 nm) and the tetrazine (~520 nm).

Protocol 2: Methyltetrazine-TCO Ligation

  • Reagent Preparation: Prepare the TCO-functionalized molecule in a compatible buffer (e.g., PBS pH 7.4).

  • Ligation Reaction: Mix the purified tetrazine-labeled antibody with the TCO-molecule in a 1:1.2 molar ratio (Antibody-Tz : TCO-molecule).

  • Incubation: Incubate the mixture for 1 hour at room temperature with gentle rotation.[10]

  • Monitoring (Optional): Monitor the reaction by measuring the decrease in absorbance at ~520 nm.

  • Purification: Purify the final conjugate to remove any unreacted material using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to separate by size or hydrophobic interaction chromatography (HIC) to separate based on DOL.[6][15][16]

  • Storage: Store the final conjugate at 4°C. For long-term storage, follow best practices for the specific biomolecule, which may include storage at -20°C or -80°C.[8]

Visual Guides

Chemical Reactions

G cluster_RA Stage 1: Reductive Amination cluster_IEDDA Stage 2: IEDDA Ligation struct1 Antibody-NH₂ + OHC-Ph-Linker-Tz struct2 Antibody-N=CH-Ph-Linker-Tz (Schiff Base) struct1->struct2 pH 6.5-7.5 (Reversible) struct3 Antibody-NH-CH₂-Ph-Linker-Tz (Stable Bond) struct2->struct3 + NaBH₃CN struct4 Antibody-Linker-Tz + TCO-Molecule struct5 Stable Conjugate + N₂ gas struct4->struct5 Click Reaction (Irreversible)

Caption: Key chemical transformations in the two-stage conjugation process.

Troubleshooting Logic

G start Low Final Yield q1 Which stage shows low efficiency? start->q1 stage1 Stage 1: Aldehyde Conjugation q1->stage1 Low DOL stage2 Stage 2: Tz-TCO Ligation q1->stage2 Unreacted Tz-Antibody s1_check1 Buffer contains amines? (e.g., Tris) stage1->s1_check1 s2_check1 Reagents fresh? TCO/Tz degraded? stage2->s2_check1 s1_yes1 Exchange to Amine-Free Buffer (PBS, MES) s1_check1->s1_yes1 Yes s1_no1 pH optimal? (6.5-7.5) s1_check1->s1_no1 No s1_yes2 Increase Linker Molar Excess & Check Reagent Freshness s1_no1->s1_yes2 Yes s1_no2 Adjust pH s1_no1->s1_no2 No s2_yes1 Use Fresh Reagents Degas Buffers s2_check1->s2_yes1 No s2_no1 Concentrations accurate? s2_check1->s2_no1 Yes s2_yes2 Increase Incubation Time or Temperature (25-37°C) s2_no1->s2_yes2 Yes s2_no2 Re-quantify Reactants Use Slight Molar Excess s2_no1->s2_no2 No

References

Optimizing reaction conditions for Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-bis-PEG3-methyltetrazine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this heterotrifunctional linker for their bioconjugation needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterotrifunctional linker designed for advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It features three reactive groups:

  • Two methyltetrazine groups: These react with high specificity and speed with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is a type of "click chemistry" that is catalyst-free.[4][6]

  • One aldehyde group: This group reacts with molecules containing hydrazide or aminooxy functionalities to form hydrazone or oxime bonds, respectively.[4]

The polyethylene (B3416737) glycol (PEG) chains in the linker enhance its solubility in aqueous buffers.[4]

Q2: What are the main applications for this linker?

This linker is primarily used in the synthesis of complex biomolecular conjugates, such as ADCs.[1][2][3][5] Its trifunctional nature allows for the connection of up to three different molecules. For example, an antibody can be modified with the aldehyde, and two different cargo molecules (e.g., a cytotoxic drug and an imaging agent) functionalized with TCO can be attached to the methyltetrazine groups.

Q3: In what order should I perform the conjugations?

The optimal order of reactions depends on the stability of your molecules and the desired final construct. A common strategy is to first perform the aldehyde ligation, as it may require more specific pH conditions, followed by the tetrazine-TCO ligation, which is generally more robust and proceeds efficiently across a broader pH range. Purification of the intermediate conjugate after the first reaction is recommended to ensure the purity of the final product.

Q4: How can I monitor the progress of the reactions?

  • Tetrazine-TCO Ligation: The progress of this reaction can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the visible region (around 510-550 nm).[7][8]

  • Aldehyde-Hydrazone/Oxime Ligation: The formation of the hydrazone or oxime bond can be monitored by analytical techniques such as RP-HPLC or mass spectrometry to observe the formation of the new, larger conjugate.

Troubleshooting Guides

Issue 1: Low Yield in Tetrazine-TCO Ligation
Potential Cause Recommended Solution
Suboptimal Stoichiometry Empirically optimize the molar ratio of the tetrazine linker to the TCO-containing molecule. A slight excess (1.1 to 1.5 equivalents) of one component can drive the reaction to completion.[9]
Degraded Reagents Use fresh reagents. Store the this compound linker and the TCO-functionalized molecule protected from light and moisture at -20°C.
Inaccurate Quantification of Reactants Accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.
Steric Hindrance Ensure that the reactive moieties on your biomolecules are accessible. The PEG spacers on the linker are designed to minimize steric hindrance, but the structure of your target molecule can still play a role.
Issue 2: Slow Reaction Rate in Tetrazine-TCO Ligation
Potential Cause Recommended Solution
Low Reactant Concentrations Increase the concentration of one or both reactants.
Low Temperature While the reaction proceeds at room temperature, it can be gently warmed to 37°C to increase the rate.[9]
Suboptimal pH Although the reaction is efficient over a broad pH range (6.0-9.0), ensure the pH is within the optimal range for your specific biomolecules.[9]
Issue 3: Low Yield or Incomplete Aldehyde Ligation
Potential Cause Recommended Solution
Suboptimal pH The optimal pH for hydrazone and oxime formation is typically between 4.5 and 7.0.[10][11] Reactions at neutral pH can be slow.[11]
Slow Reaction Kinetics Consider using a catalyst, such as aniline (B41778), to accelerate the reaction, especially at neutral pH.[10][12][13]
Hydrolysis of the Imine Bond Hydrazone bonds can be susceptible to hydrolysis, especially at low pH.[14] Oxime bonds are generally more stable.[12][13][14] If stability is an issue, consider using an aminooxy-functionalized molecule.
Interfering Substances Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction.[15] Ensure your reaction buffer is free of such components.
Issue 4: Precipitation of Reactants or Product
Potential Cause Recommended Solution
Poor Solubility The PEG chains on the linker are designed to enhance aqueous solubility.[4] However, if your target molecule is very hydrophobic, you may need to add a small amount of an organic co-solvent like DMSO or DMF. Ensure the co-solvent is compatible with your biomolecules.
Aggregation of Biomolecules Aggregation can occur due to improper buffer conditions or high concentrations. Optimize the buffer composition and reactant concentrations.

Data Presentation

Table 1: Recommended Reaction Conditions for Tetrazine-TCO Ligation

Parameter Recommended Range Notes
Stoichiometry 1.05 - 1.5 molar excess of one reactantHelps to drive the reaction to completion. The excess component can be either the linker or the TCO-molecule.
pH 6.0 - 9.0The reaction is generally efficient across this range.[9] PBS is a commonly used buffer.[8][9]
Temperature 4°C to 37°CRoom temperature (20-25°C) is typically sufficient.[9] The reaction can be performed at 4°C for sensitive biomolecules (may require longer incubation) or at 37°C to accelerate the rate.[7][9]
Solvent Aqueous buffers (e.g., PBS)Organic co-solvents like DMSO or DMF can be used if solubility is an issue.[9]
Reaction Time 30 - 120 minutesThe reaction is very fast.[7] Monitor progress by TLC, LC-MS, or UV-Vis.

Table 2: Recommended Reaction Conditions for Aldehyde-Hydrazone/Oxime Ligation

Parameter Recommended Range Notes
pH 4.5 - 7.0The optimal pH is often slightly acidic.[10][11]
Catalyst Aniline (optional)Aniline can significantly increase the reaction rate, especially at neutral pH.[10][12][13]
Temperature Room Temperature (20-25°C)
Solvent Aqueous buffers (amine-free)Ensure the buffer does not contain primary amines (e.g., Tris, glycine).[15]
Reaction Time 1 - 24 hoursThe reaction is generally slower than the tetrazine ligation. Monitor progress by LC-MS or HPLC.

Experimental Protocols

Protocol 1: Two-Step Conjugation - Aldehyde Ligation Followed by Tetrazine Ligation

This protocol describes the conjugation of a hydrazide-functionalized molecule (Molecule A) and a TCO-functionalized molecule (Molecule B) to the this compound linker.

Step 1: Aldehyde-Hydrazone Ligation

  • Reagent Preparation:

    • Dissolve the this compound linker in an appropriate anhydrous organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

    • Dissolve the hydrazide-functionalized Molecule A in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

    • (Optional) Prepare a stock solution of aniline in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of Molecule A with the linker stock solution. A slight molar excess of the linker (e.g., 1.2 equivalents) is recommended.

    • (Optional) Add the aniline catalyst to a final concentration of 10-100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the intermediate conjugate (Molecule A-linker) using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted linker and catalyst.

Step 2: Tetrazine-TCO Ligation

  • Reagent Preparation:

    • Dissolve the purified Molecule A-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the TCO-functionalized Molecule B in the same buffer.

  • Reaction Setup:

    • Combine the solution of the Molecule A-linker conjugate with the solution of Molecule B. Use a slight molar excess of Molecule B (e.g., 1.5 equivalents per remaining tetrazine group).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Purification:

    • Monitor the reaction by observing the disappearance of the tetrazine's color or by LC-MS.

    • Purify the final trifunctional conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove any unreacted starting materials.[16][17]

Visualizations

experimental_workflow cluster_step1 Step 1: Aldehyde-Hydrazone Ligation cluster_step2 Step 2: Tetrazine-TCO Ligation linker Ald-Ph-PEG4-bis-PEG3- methyltetrazine reaction1 Reaction (pH 4.5-7.0, optional aniline catalyst) linker->reaction1 molA Molecule A (Hydrazide-functionalized) molA->reaction1 intermediate Intermediate Conjugate (Molecule A-linker) reaction1->intermediate purification1 Purification (e.g., SEC, Dialysis) intermediate->purification1 reaction2 Reaction (pH 6.0-9.0, RT) purification1->reaction2 Purified Intermediate molB Molecule B (TCO-functionalized) molB->reaction2 final_product Final Trifunctional Conjugate reaction2->final_product purification2 Final Purification (e.g., SEC) final_product->purification2

Caption: Experimental workflow for the two-step conjugation using this compound.

troubleshooting_low_yield cluster_tetrazine Tetrazine-TCO Ligation cluster_aldehyde Aldehyde Ligation start Low Conjugation Yield is_tetrazine Tetrazine Reaction? start->is_tetrazine Which Reaction? check_stoichiometry_tetrazine Verify Stoichiometry (1.1-1.5x excess) check_reagents_tetrazine Use Fresh Reagents check_stoichiometry_tetrazine->check_reagents_tetrazine check_concentration_tetrazine Confirm Reactant Concentrations check_reagents_tetrazine->check_concentration_tetrazine check_ph_aldehyde Optimize pH (4.5-7.0) use_catalyst Consider Aniline Catalyst check_ph_aldehyde->use_catalyst check_buffer_aldehyde Ensure Amine-Free Buffer use_catalyst->check_buffer_aldehyde is_tetrazine->check_stoichiometry_tetrazine Yes is_aldehyde Aldehyde Reaction? is_tetrazine->is_aldehyde No is_aldehyde->check_ph_aldehyde Yes

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Ald-Ph-PEG4-bis-PEG3-methyltetrazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields when using Ald-Ph-PEG4-bis-PEG3-methyltetrazine in their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterotrifunctional linker molecule. It contains three reactive groups:

  • One benzaldehyde (B42025) group: This group reacts with molecules containing an aminooxy or a hydrazide/hydrazine group to form a stable oxime or hydrazone bond, respectively.

  • Two methyltetrazine groups: These groups react with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), norbornene, or cyclopropene, through an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This is a very fast and highly specific bioorthogonal "click chemistry" reaction.

The molecule also features polyethylene (B3416737) glycol (PEG) spacers, which enhance its solubility in aqueous solutions and reduce steric hindrance during conjugation.[1]

Q2: What are the primary applications of this linker?

This linker is designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).[2][][4] It allows for the connection of up to three different molecules. For example, the aldehyde can be used to attach a drug molecule, while the two tetrazine groups can be used to attach to an antibody that has been modified with a strained alkene.

Q3: I am seeing a low yield in my conjugation. What are the possible reactions I should be troubleshooting?

A low yield when using this linker typically points to an issue with one of the two possible conjugation reactions:

  • Hydrazone/Oxime Ligation: The reaction between the benzaldehyde group of the linker and a hydrazine, hydrazide, or aminooxy group on your target molecule.

  • Tetrazine Ligation (iEDDA): The reaction between the methyltetrazine groups of the linker and a strained alkene (e.g., TCO) on your target molecule.

This guide will provide troubleshooting steps for both reaction types.

Troubleshooting Guide: Low Yield in Hydrazone/Oxime Ligation (Aldehyde Reaction)

If you are experiencing low yields when reacting the benzaldehyde group of the linker, consider the following factors:

Reaction Conditions
  • pH: The formation of hydrazones and oximes is pH-dependent. The optimal pH for hydrazone formation is typically between 4.5 and 5.5, while oxime formation is generally more efficient at a pH of around 6.0 to 7.0.[5][6] Performing the reaction at a neutral pH without a catalyst can be very slow.

  • Catalyst: The use of a nucleophilic catalyst, such as aniline (B41778), can dramatically increase the rate of hydrazone and oxime formation at neutral pH.[5][6][7] Concentrations of 10-100 mM aniline are often used. For oxime ligations, m-phenylenediamine (B132917) can be an even more effective catalyst.[7]

  • Temperature and Time: While many reactions can proceed at room temperature, gentle heating (e.g., 37°C) may improve yields for slower reactions. Reaction times can range from a few hours to overnight, depending on the reactivity of your specific molecules and the concentrations used.

Reagent Stability and Purity
  • Hydrazine/Aminooxy Reagent Stability: Hydrazine and aminooxy compounds can be prone to oxidation.[5] Ensure that your target molecule containing this functional group is pure and has been stored correctly. Use freshly prepared solutions when possible.

  • Aldehyde Stability: The benzaldehyde on the linker is generally stable, but prolonged exposure to strong oxidizing or reducing agents should be avoided.

Stoichiometry
  • Molar Ratio: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (1.2 to 2-fold) of one of the reactants can help drive the reaction to completion. The choice of which reagent to use in excess often depends on factors like cost, availability, and ease of removal of the unreacted excess.

Quantitative Data: Hydrazone/Oxime Ligation Conditions
ParameterHydrazone LigationOxime LigationKey Considerations
pH 4.5 - 5.5 (uncatalyzed)6.0 - 7.0At neutral pH, a catalyst is highly recommended for efficient reaction.[5][6]
Catalyst Aniline (10-100 mM)Aniline (10-100 mM) or m-phenylenediamineCatalysts can increase reaction rates by orders of magnitude at neutral pH.[5][7]
Reactant Concentration 10 µM - 1 mM10 µM - 1 mMHigher concentrations lead to faster reaction rates.[5]
Temperature Room Temperature to 37°CRoom Temperature to 37°C
Reaction Time 1 - 24 hours1 - 24 hoursMonitor reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

Troubleshooting Guide: Low Yield in Tetrazine Ligation (iEDDA Reaction)

If you are experiencing low yields when reacting the methyltetrazine groups of the linker with a strained alkene, consider the following:

Reagent Stability and Purity
  • Tetrazine Stability: While methyltetrazines are among the more stable tetrazines, they can still degrade, especially in aqueous buffers and at non-neutral pH.[8] Avoid prolonged exposure to nucleophiles, such as thiols (e.g., DTT), which can deactivate the tetrazine.[9]

  • Strained Alkene Stability: Strained alkenes like TCO can be susceptible to oxidation or isomerization to a less reactive form. Ensure your strained alkene-modified molecule is pure and has been stored under inert gas and protected from light if necessary.

Reaction Conditions
  • Solvent: Tetrazine ligations are generally robust and can be performed in a variety of solvents, including aqueous buffers (like PBS), DMSO, and DMF.[1] Ensure that your reactants are fully dissolved.

  • pH: The iEDDA reaction is typically efficient over a broad pH range (around 4 to 9). However, the stability of your biomolecules and the tetrazine itself should be the primary consideration for pH selection.

  • Temperature: The reaction is extremely fast and usually proceeds to completion rapidly at room temperature.

Stoichiometry
  • Molar Ratio: A slight excess (1.2 to 2-fold) of the tetrazine linker relative to the strained alkene-containing molecule is often used to ensure complete consumption of the alkene.

Steric Hindrance
  • If the reactive moieties on your biomolecules are in sterically hindered locations, the conjugation efficiency can be reduced. The PEG spacers on the this compound linker are designed to minimize this, but the accessibility on your target molecule is also crucial.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Ligation with this compound
  • Prepare Stock Solutions:

    • Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) to a concentration of 10 mM.

    • Dissolve your hydrazide or aminooxy-functionalized molecule in a buffer appropriate for its stability.

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add your hydrazide/aminooxy-functionalized molecule to the desired final concentration in a reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0 for aniline-catalyzed reaction, or 0.1 M acetate (B1210297) buffer, pH 4.7 for uncatalyzed reaction).

    • Add the aniline stock solution to a final concentration of 50-100 mM if a catalyzed reaction is desired.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1.2 to 1.5 times the molar concentration of your target molecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight if necessary. Protect the reaction from light if any of the components are light-sensitive.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by LC-MS or HPLC.

    • Purify the conjugate using a suitable method such as size exclusion chromatography, dialysis, or HPLC.

Protocol 2: General Procedure for Tetrazine Ligation with this compound
  • Prepare Stock Solutions:

    • Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) to a concentration of 10 mM.

    • Dissolve your strained alkene-functionalized molecule in an appropriate buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, add your strained alkene-functionalized molecule to the desired final concentration in the reaction buffer.

    • Initiate the reaction by adding the this compound stock solution to a final concentration of 1.2 to 2.0 times the molar concentration of your target molecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Monitoring and Purification:

    • Confirm the conjugation by LC-MS or another appropriate analytical method. The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used as a visual indicator of reaction progress.

    • Purify the conjugate using a suitable method to remove the excess linker.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conjugation Yield reaction_type Which reaction is failing? start->reaction_type aldehyde_path Aldehyde Ligation (Hydrazone/Oxime) reaction_type->aldehyde_path Aldehyde tetrazine_path Tetrazine Ligation (iEDDA) reaction_type->tetrazine_path Tetrazine check_ph Verify Reaction pH (4.5-5.5 for Hydrazone 6.0-7.0 for Oxime) aldehyde_path->check_ph check_tetrazine_reagents Check Reagent Stability (Tetrazine & Alkene) tetrazine_path->check_tetrazine_reagents check_catalyst Add/Optimize Catalyst (e.g., Aniline) check_ph->check_catalyst check_aldehyde_reagents Check Reagent Stability (Hydrazine/Aminooxy) check_catalyst->check_aldehyde_reagents check_stoichiometry Optimize Molar Ratio (Excess of one reagent) check_aldehyde_reagents->check_stoichiometry check_tetrazine_reagents->check_stoichiometry check_sterics Consider Steric Hindrance check_stoichiometry->check_sterics Both Paths solution Improved Yield check_sterics->solution

Caption: Troubleshooting workflow for low conjugation yield.

Reaction Pathways

Reaction_Pathways cluster_aldehyde Pathway 1: Hydrazone/Oxime Ligation cluster_tetrazine Pathway 2: Tetrazine Ligation (iEDDA) linker_aldehyde This compound (Aldehyde group) product_hydrazone Conjugate (Oxime/Hydrazone bond) linker_aldehyde->product_hydrazone target_hydrazine Target Molecule (with -O-NH2 or -NH-NH2) target_hydrazine->product_hydrazone catalyst Aniline Catalyst pH 4.5 - 7.0 catalyst->product_hydrazone linker_tetrazine This compound (Tetrazine groups) product_iedda Conjugate (Dihydropyridazine bond) linker_tetrazine->product_iedda target_alkene Target Molecule (with Strained Alkene, e.g., TCO) target_alkene->product_iedda conditions Aqueous Buffer pH ~7.4, Room Temp conditions->product_iedda

Caption: Reaction pathways for the dual functionalities of the linker.

References

Ald-Ph-PEG4-bis-PEG3-methyltetrazine stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-Ph-PEG4-bis-PEG3-methyltetrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answers to frequently asked questions, and detailed protocols to ensure the successful execution of your experiments involving this heterotrifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterotrifunctional linker molecule. It contains two methyltetrazine groups that react with strained alkenes (like trans-cyclooctene, TCO) via an inverse electron demand Diels-Alder (iEDDA) cycloaddition, which is a type of "click chemistry".[1] It also has an aldehyde group that can form a stable bond with molecules containing an amine group through reductive amination. The polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) increase the molecule's solubility in aqueous solutions.[2] This linker is often used in the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs), for applications in targeted drug delivery, and advanced imaging.[3]

Q2: How should I store and handle this compound?

A2: For long-term stability, the compound should be stored as a solid at -20°C, protected from light and moisture. It is advisable to aliquot the solid to prevent multiple freeze-thaw cycles. When preparing to use the reagent, allow the vial to warm to room temperature before opening to prevent moisture condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and can be stored at -20°C for up to a month or at -80°C for up to six months.

Q3: My solution of this compound is losing its characteristic pink/red color. What does this mean?

A3: The pink/red color is characteristic of the tetrazine ring. A loss of this color indicates that the tetrazine ring has degraded. This can be caused by exposure to nucleophiles, prolonged exposure to aqueous buffers (especially at non-neutral pH), or exposure to light.[4]

Q4: What is the expected stability of the methyltetrazine and aldehyde moieties in aqueous solutions?

A4: The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted tetrazines.[5] However, the tetrazine ring can still be susceptible to slow degradation in aqueous buffers, particularly in the presence of nucleophiles or at non-neutral pH.[6] The aldehyde group exists in equilibrium with its hydrate (B1144303) (a geminal diol) in water; this is a reversible process and not a degradation. For conjugation to amines, the initial Schiff base formed is unstable and must be reduced to a stable secondary amine to prevent reversal of the reaction.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no conjugation to a TCO-containing molecule 1. Degradation of the methyltetrazine groups: Improper storage or handling; prolonged incubation in a destabilizing buffer. 2. Steric hindrance: The biomolecules being conjugated are large and preventing the reactive groups from coming together. 3. Incorrect quantification: The concentration of the linker or the TCO-molecule is lower than assumed.1. Use freshly prepared solutions of the linker. Minimize the time the linker is in aqueous buffer before conjugation. Ensure proper storage at -20°C, protected from light. 2. The PEG spacers are designed to reduce steric hindrance, but if this is suspected, consider alternative conjugation strategies. 3. Verify the concentration of all reactants using appropriate analytical methods (e.g., UV-Vis for tetrazine at ~520 nm).
Low or no conjugation to an amine-containing molecule 1. Omission of the reduction step: The unstable Schiff base formed between the aldehyde and the amine has hydrolyzed. 2. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete for reaction with the aldehyde. 3. Suboptimal pH for reductive amination: The pH is too low or too high for efficient Schiff base formation and reduction.1. A reducing agent (e.g., sodium cyanoborohydride) is essential to form a stable secondary amine bond.[4] 2. Use an amine-free buffer such as PBS or HEPES. 3. The optimal pH for reductive amination is typically between 6.0 and 7.5.
Solution loses its pink/red color during the experiment 1. Degradation of the tetrazine ring: See Q3 in the FAQ section. 2. Reaction with an unintended component: A component in the buffer or sample is reacting with the tetrazine.1. Minimize exposure to light and nucleophilic buffer components. Work quickly once the linker is in an aqueous solution. 2. Analyze all buffer components for compatibility. Thiols, for example, can degrade tetrazines.
Inconsistent results between experiments 1. Variability in linker stability: Different batches or improperly stored aliquots of the linker are being used. 2. Inconsistent reaction conditions: Minor variations in pH, temperature, or incubation time.1. Use aliquots from the same batch for a set of related experiments. Always handle and store the linker consistently. 2. Carefully control all reaction parameters.

Quantitative Data

Tetrazine Derivative (3-R-6-R')R GroupR' GroupHalf-life (t½) in Serum (hours)
1HPyridyl> 24
2CH₃Pyridyl> 24
3HPyrimidyl~12
4CH₃Pyrimidyl> 24
5CNPyridyl< 1
(Data adapted from a comparative study of monosubstituted 1,2,4,5-tetrazines.[7])

The methyl group, as present in this compound, generally confers greater stability, as seen in the comparison between entries 1 & 2 and 3 & 4.

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound by HPLC

This protocol describes a general method to determine the stability of the methyltetrazine moiety of the linker in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

  • Thermostated incubator or water bath

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Initiate the Stability Study: Dilute the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Time Point Zero (T=0): Immediately after dilution, take the first sample and inject it into the HPLC system. This will serve as your T=0 reference.

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C), protected from light.

  • Subsequent Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it into the HPLC.

  • HPLC Analysis:

    • Use a suitable gradient of the mobile phases to achieve good separation of the parent compound from any potential degradation products.

    • Monitor the elution profile at the characteristic absorbance wavelength of the methyltetrazine ring (around 520 nm).

  • Data Analysis:

    • Integrate the peak area of the parent this compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

    • Plot the percentage of the remaining compound versus time. From this plot, you can determine the half-life (t½) of the compound under the tested conditions.

Visualizations

troubleshooting_workflow start Low Conjugation Yield? check_moiety Which conjugation failed? start->check_moiety tetrazine_path Tetrazine-TCO check_moiety->tetrazine_path aldehyde_path Aldehyde-Amine check_moiety->aldehyde_path check_tetrazine_degradation Tetrazine Degraded? tetrazine_path->check_tetrazine_degradation check_reduction Reduction Step Performed? aldehyde_path->check_reduction check_sterics Steric Hindrance? check_tetrazine_degradation->check_sterics No solution_tetrazine_degradation Use fresh linker solution. Minimize time in aqueous buffer. check_tetrazine_degradation->solution_tetrazine_degradation Yes solution_sterics Consider alternative conjugation strategy. check_sterics->solution_sterics Yes check_buffer Amine-free Buffer? check_reduction->check_buffer Yes solution_reduction Add a reducing agent (e.g., NaCNBH3). check_reduction->solution_reduction No solution_buffer Use PBS or HEPES buffer. check_buffer->solution_buffer No

Caption: Troubleshooting workflow for low conjugation yield.

degradation_pathway cluster_tetrazine Tetrazine Moiety Degradation cluster_aldehyde Aldehyde Moiety Reactions parent This compound dihydrotetrazine Dihydrotetrazine Intermediate parent->dihydrotetrazine Hydrolysis / Nucleophilic Attack hydrate Geminal Diol (Hydrate) parent->hydrate Equilibrium in H2O schiff_base Schiff Base (with R-NH2) parent->schiff_base Reversible n2_loss Loss of N2 + Other Fragments dihydrotetrazine->n2_loss hydrate->parent schiff_base->parent stable_amine Stable Secondary Amine schiff_base->stable_amine Reduction

Caption: Plausible degradation and reaction pathways.

References

Common mistakes to avoid with Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals effectively use this bifunctional linker.

Note on Nomenclature: The chemical name "this compound" is specific and suggests a complex structure. For the purpose of this guide, we will address the chemistry of a representative bifunctional linker: an aldehyde-phenyl group for reaction with amines (e.g., on a protein) and a methyltetrazine group for bioorthogonal click chemistry, connected by a polyethylene (B3416737) glycol (PEG) spacer. The principles and troubleshooting steps discussed are broadly applicable to this class of reagents.

Frequently Asked Questions (FAQs)

Q1: What is Ald-Ph-PEG-methyltetrazine and what is it used for?

This is a heterobifunctional crosslinker designed for two-step sequential conjugations. It features two distinct reactive ends:

  • Aldehyde-Phenyl (Ald-Ph) Group: Reacts with primary amines (e.g., lysine (B10760008) residues on proteins) via reductive amination to form a stable secondary amine bond. It can also react with hydrazide or aminooxy groups to form hydrazone or oxime bonds, respectively.

  • Methyltetrazine Group: A highly reactive diene that participates in inverse-electron-demand Diels-Alder (IEDDA) "click chemistry" reactions with strained dienophiles, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is extremely fast, selective, and bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biological processes.[3]

  • PEG Spacer: The polyethylene glycol chain enhances aqueous solubility, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[4][5]

It is typically used to link a protein or peptide to another molecule, such as a small molecule drug, an imaging agent, or another biomolecule modified with a TCO group.

Q2: How should I store and handle the Ald-Ph-PEG-methyltetrazine linker?

  • Storage: Store the solid reagent desiccated at -20°C.[6] Protect it from moisture and light.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[7] Prepare stock solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[7] While stock solutions in anhydrous solvents can be stored for a few days at -20°C, freshly prepared solutions are always recommended as the functional groups can degrade upon prolonged storage in solution.

Q3: What are the two main chemical reactions involved in using this linker?

  • Reductive Amination: The aldehyde group first reacts with a primary amine on a biomolecule (like a protein) to form an intermediate Schiff base. This bond is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[8][9]

  • Tetrazine-TCO Ligation: The methyltetrazine group reacts with a TCO-modified molecule in a catalyst-free click reaction.[10] This [4+2] cycloaddition is irreversible and releases nitrogen gas as the only byproduct.[1][2]

Q4: Why is reductive amination preferred over just forming a Schiff base?

A Schiff base is formed at equilibrium and is susceptible to hydrolysis in aqueous solutions, meaning the linkage can easily reverse.[8] Reductive amination converts the Schiff base into a stable secondary amine bond, creating a permanent conjugate.[8][]

Q5: Is a catalyst required for the tetrazine click reaction?

No. The IEDDA reaction between tetrazine and TCO is a bioorthogonal reaction that proceeds rapidly without a catalyst.[1][10] This is a major advantage for biological applications, as it avoids the cytotoxicity associated with copper catalysts used in other types of click chemistry.[12][13]

Troubleshooting Guide

This section addresses common problems encountered during the two-stage conjugation process.

Diagram: Troubleshooting Workflow

Below is a decision tree to help diagnose and solve common issues during your experiment.

TroubleshootingWorkflow start_node Low Final Yield decision_node Which step failed? start_node->decision_node Start Here step1_node step1_node decision_node->step1_node Step 1 (Aldehyde Reaction) step2_node step2_node decision_node->step2_node Step 2 (Tetrazine Reaction) solution_node1 1. Buffer Choice: Avoid amine buffers (Tris, Glycine). 2. pH: Ensure pH is 6.5-8.0 for Schiff base formation. 3. Reagent Integrity: Check aldehyde linker activity. 4. Molar Ratio: Optimize linker-to-protein ratio. 5. Reducing Agent: Add NaBH3CN after imine formation. step1_node->solution_node1 Check... solution_node2 1. Reagent Integrity: Tetrazine/TCO may be degraded.   (Protect from light, use fresh reagents). 2. Stoichiometry: Use slight excess (1.1-1.5x) of one reagent. 3. Steric Hindrance: Consider a longer PEG spacer. 4. Solubility: Ensure both components are fully dissolved. step2_node->solution_node2 Check... solution_node solution_node

A decision tree for troubleshooting low-yield bioconjugation reactions.
Problem-Specific Q&A

Q: My protein precipitates after adding the aldehyde linker. What's wrong? A: This could be due to several factors:

  • Solvent Shock: Adding a large volume of organic solvent (like DMSO) from the linker stock solution can denature the protein. Keep the final organic solvent concentration below 5-10%.

  • Hydrophobicity: Although the linker has a PEG spacer, excessive modification of the protein surface can increase overall hydrophobicity, leading to aggregation.[14] Try reducing the molar excess of the linker used in the reaction.

  • Buffer Conditions: Ensure your protein is in a buffer where it is highly stable and soluble.

Q: The yield from the first step (reductive amination) is very low. How can I improve it? A: Low yield in this step is often related to reaction conditions.

  • Incorrect Buffer: Amine-containing buffers like Tris or glycine (B1666218) will compete with your protein for reaction with the aldehyde.[8][15] Always use non-amine buffers such as PBS, HEPES, or borate.[7]

  • Suboptimal pH: Schiff base formation is most efficient at a slightly acidic to neutral pH (around 6.5-7.5), while the reduction step works well up to pH 9.[8] A good compromise is to run the initial incubation at pH 7.0-7.5 and then perform the reduction.

  • Inefficient Reduction: Sodium borohydride (B1222165) (NaBH₄) can reduce the aldehyde linker before it reacts with the protein.[8][16] It's better to use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more specific for the imine (Schiff base).[8][17] Add the NaBH₃CN after an initial incubation period (e.g., 1-2 hours) to allow the Schiff base to form.

Q: The final click reaction between my tetrazine-protein and TCO-molecule is slow or incomplete. What should I check? A: The tetrazine-TCO reaction is typically very fast, so incomplete reactions often point to reagent issues.

  • Reagent Degradation: Tetrazines can degrade when exposed to light or certain nucleophiles, while strained TCOs can be unstable during long-term storage.[18] Use fresh reagents or solutions that have been stored properly (cold, dark, dry). The characteristic pink/red color of the tetrazine will fade upon reaction or degradation, which can be monitored by UV-Vis spectroscopy (disappearance of absorbance ~520-540 nm).[1][19]

  • Steric Hindrance: If the tetrazine or TCO is buried within a folded protein or near a bulky group, the reaction rate can decrease.[18] This is a key reason for using linkers with adequate PEG spacers.

  • Solubility Issues: One or both of the conjugation partners may not be fully soluble in the reaction buffer, leading to a slow reaction.[18] Ensure complete dissolution, perhaps by adding a small amount of a co-solvent like DMSO.

Quantitative Data Summary

The tables below provide recommended starting conditions for your experiments. Optimization may be required for your specific molecules.

Table 1: Recommended Reaction Conditions

ParameterStage 1: Reductive AminationStage 2: Tetrazine-TCO Ligation
Reaction pH 6.5 - 8.0 (7.4 is a good starting point)6.0 - 9.0 (Physiological pH 7.4 is ideal)[1][7]
Recommended Buffer PBS, HEPES, Borate (amine-free)[7]PBS, HEPES (biologically compatible)[10][19]
Molar Ratio 5-20 fold molar excess of linker over protein1.1-1.5 fold molar excess of one component[10][19]
Temperature 4°C to Room Temperature (25°C)4°C to 37°C (Room Temperature is common)[7]
Reaction Time 2-4 hours (for Schiff base) + 1-2 hours (reduction)10 - 120 minutes[7][19]
Reducing Agent 10-20 mM Sodium Cyanoborohydride (NaBH₃CN)None required

Table 2: Troubleshooting Summary

SymptomPossible CauseRecommended Solution
Low/No Protein Labeling Buffer contains primary amines (Tris, glycine).Buffer exchange into an amine-free buffer (e.g., PBS).[15][19]
Linker has hydrolyzed/degraded.Use freshly prepared linker solution. Store stock desiccated at -20°C.
Protein Aggregation High degree of labeling increases hydrophobicity.Reduce the molar excess of the linker in the reaction.
Final organic solvent concentration is too high.Keep DMSO/DMF concentration below 10% (v/v).
Low Yield in Click Step Tetrazine or TCO reagent has degraded.Use fresh reagents; store protected from light and moisture.[18]
Steric hindrance between biomolecules.Confirm the PEG spacer is sufficiently long for your system.[18]
Incorrect stoichiometry.Quantify reactants accurately; use a slight excess of one component.[18]

Experimental Protocols & Workflow

Diagram: General Experimental Workflow

This diagram illustrates the two-stage process for creating a protein-molecule conjugate.

General workflow for a two-step bioconjugation reaction.
Protocol 1: Conjugation of Aldehyde-Linker to a Protein

This protocol describes the modification of a protein containing primary amines (e.g., an antibody) with the Ald-Ph-PEG-methyltetrazine linker.

  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 1X PBS, pH 7.4. If your protein is in a buffer containing Tris or glycine, perform a buffer exchange using a desalting column or dialysis.[19]

  • Reagent Preparation:

    • Adjust the protein concentration to 2-5 mg/mL in the reaction buffer.

    • Immediately before use, dissolve the Ald-Ph-PEG-methyltetrazine linker in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction (Schiff Base Formation):

    • Add a 10-fold molar excess of the 10 mM linker stock solution to the protein solution. Mix gently by pipetting.

    • Incubate the reaction for 2 hours at room temperature with gentle rotation.

  • Reduction Step (Stable Amine Formation):

    • Prepare a 200 mM stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer.

    • Add the NaBH₃CN stock to the reaction mixture to a final concentration of 20 mM.

    • Incubate for an additional 1 hour at room temperature.

  • Purification:

    • Remove excess linker and reducing agent by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the desired buffer (e.g., PBS, pH 7.4).[19]

    • The resulting tetrazine-modified protein is now ready for the next step or can be stored at 4°C.

Protocol 2: Tetrazine-TCO Click Reaction

This protocol describes the conjugation of the tetrazine-modified protein to a TCO-modified molecule.

  • Reagent Preparation:

    • Prepare the tetrazine-modified protein (from Protocol 1) in PBS, pH 7.4.

    • Prepare the TCO-modified molecule in a compatible buffer. If it was dissolved in an organic solvent, ensure the final concentration in the reaction does not exceed 5-10%.

  • Click Reaction:

    • Combine the tetrazine-modified protein and the TCO-modified molecule in a clean tube. A 1.1 to 1.5-fold molar excess of the TCO-molecule is often recommended to ensure all the modified protein reacts.[10][19]

    • Mix gently and incubate for 1-2 hours at room temperature.[19] The reaction can also be performed at 4°C overnight.

  • Final Purification:

    • Purify the final conjugate to remove any unreacted TCO-molecule. The choice of method depends on the properties of the conjugate.

    • Size Exclusion Chromatography (SEC): Effective for separating the larger final conjugate from smaller, unreacted molecules.[][21]

    • Ion Exchange Chromatography (IEX): Can be used if the conjugation significantly alters the net charge of the protein.[21][22]

    • Hydrophobic Interaction Chromatography (HIC): Another option if the hydrophobicity of the conjugate is altered.[][22]

  • Characterization and Storage:

    • Characterize the final conjugate using methods like SDS-PAGE (to observe a band shift), UV-Vis spectroscopy, and/or mass spectrometry.

    • Store the purified conjugate according to the stability requirements of your protein, typically at 4°C or frozen at -80°C in a cryoprotectant-containing buffer.

References

Ald-Ph-PEG4-bis-PEG3-methyltetrazine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of Ald-Ph-PEG4-bis-PEG3-methyltetrazine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and reactivity of the compound. For both short-term (days to weeks) and long-term (months) storage, it is recommended to store this compound at -20°C and protected from light. It is also critical to keep the compound in a desiccated environment to prevent degradation from moisture.

Q2: How should I handle the compound upon receiving it and before use?

A2: Before opening the vial for the first time, allow it to equilibrate to room temperature to prevent condensation of moisture inside, which can lead to hydrolysis of the methyltetrazine moieties.

Q3: What solvents are suitable for reconstituting this compound?

A3: this compound is soluble in a variety of organic solvents. For creating stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used. Other compatible solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. The choice of solvent will depend on the specific requirements of your experiment and the compatibility with your biomolecule of interest.

Q4: What are the primary reactive groups on this linker and what do they react with?

A4: this compound is a heterotrifunctional linker with three reactive moieties:

  • Two Methyltetrazine groups: These react with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through a rapid and highly specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is a form of "click chemistry."

  • One Aldehyde group: This group can react with molecules containing an aminooxy or hydrazide group to form a stable oxime or hydrazone bond, respectively.

Q5: What are the key advantages of using a methyltetrazine-based linker for bioconjugation?

A5: Methyltetrazine-TCO ligation offers several benefits for bioconjugation:

  • Biocompatibility: The reaction is catalyst-free, making it suitable for use in sensitive biological systems and even in vivo.

  • High Speed: It is one of the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.

  • Specificity: The reaction is highly chemoselective, with no cross-reactivity with other functional groups commonly found in biological samples, such as amines or thiols.

  • Stability: Methyl-substituted tetrazines provide a good balance of stability in aqueous media and high reactivity.

Storage and Reconstitution Data

ParameterRecommendationSource(s)
Long-term Storage -20°C, desiccated, protected from light[1]
Short-term Storage -20°C, desiccated, protected from light[1]
Reconstitution Solvents Anhydrous DMSO, DMF, DCM, THF, Acetonitrile[2][3]

Experimental Protocols

Detailed Protocol: Sequential Dual-Labeling of an Antibody

This protocol describes a general method for the sequential conjugation of two different molecules (a TCO-modified payload and an aminooxy-containing payload) to an antibody using this compound.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • TCO-modified Payload 1

  • Aminooxy-modified Payload 2

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching Reagent for aldehyde (e.g., hydroxylamine)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Reaction of Aldehyde with Aminooxy-Payload 2

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

    • Prepare a 10 mM stock solution of Aminooxy-modified Payload 2 in an appropriate solvent.

  • Conjugation Reaction:

    • In a reaction tube, combine the linker stock solution with the Aminooxy-modified Payload 2 stock solution. A slight molar excess of the aminooxy payload (e.g., 1.1 to 1.5 equivalents) is often used.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Purification (Optional but Recommended):

    • Purify the resulting Linker-Payload 2 conjugate to remove unreacted payload. This can be achieved using reverse-phase HPLC.

Step 2: Conjugation of Linker-Payload 2 to the Antibody via Tetrazine-TCO Ligation

  • Antibody Preparation:

    • Ensure your antibody has been modified with a TCO group according to established protocols.

    • The TCO-modified antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the purified Linker-Payload 2 conjugate (from Step 1) to the TCO-modified antibody solution. A molar excess of the Linker-Payload 2 conjugate (typically 5- to 20-fold over the antibody) is recommended to ensure complete labeling.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Purification:

    • Remove excess, unreacted Linker-Payload 2 conjugate using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Step 3: Conjugation of TCO-Payload 1 to the Dual-Labeled Antibody

  • Conjugation Reaction:

    • To the purified antibody-Linker-Payload 2 conjugate from Step 2, add a molar excess of TCO-modified Payload 1 (typically 5- to 20-fold over the antibody).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The disappearance of the characteristic pink/red color of the tetrazine can be an indicator of reaction completion.

  • Final Purification:

    • Purify the final dual-labeled antibody-drug conjugate using SEC to remove any remaining unreacted TCO-Payload 1.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the drug-to-antibody ratio (DAR) and confirm the retention of biological activity.

Visualized Experimental Workflow

experimental_workflow cluster_step1 Step 1: Linker-Payload 2 Formation cluster_step2 Step 2: Antibody Conjugation (Payload 2) cluster_step3 Step 3: Antibody Conjugation (Payload 1) linker This compound reaction1 Incubate 1-2h at RT linker->reaction1 payload2 Aminooxy-Payload 2 payload2->reaction1 purify1 Purify (RP-HPLC) reaction1->purify1 linker_payload2 Linker-Payload 2 Conjugate purify1->linker_payload2 reaction2 Incubate 1-2h at RT or 4°C overnight linker_payload2->reaction2 tco_antibody TCO-modified Antibody tco_antibody->reaction2 purify2 Purify (SEC) reaction2->purify2 ab_linker_payload2 Ab-Linker-Payload 2 purify2->ab_linker_payload2 reaction3 Incubate 1-2h at RT or 4°C overnight ab_linker_payload2->reaction3 payload1 TCO-Payload 1 payload1->reaction3 purify3 Final Purification (SEC) reaction3->purify3 final_adc Dual-Labeled Antibody purify3->final_adc troubleshooting_tree start Low or No Conjugation check_linker Is the linker viable? start->check_linker check_tco Is the TCO-molecule active? check_linker->check_tco Yes sol_linker Store at -20°C, desiccate. Use fresh stock solution. check_linker->sol_linker No check_conditions Are reaction conditions optimal? check_tco->check_conditions Yes sol_tco Confirm TCO integrity. Use fresh TCO reagent. check_tco->sol_tco No sol_conditions Optimize pH (6-9), temperature (RT-37°C), and molar excess of reagents. check_conditions->sol_conditions No

References

Impact of pH on Ald-Ph-PEG4-bis-PEG3-methyltetrazine reactivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Ald-Ph-PEG4-bis-PEG3-methyltetrazine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the aldehyde-phenyl group of the linker?

A1: The aldehyde-phenyl group undergoes oxime or hydrazone ligation. Generally, the formation of these bonds is most efficient under slightly acidic conditions, typically between pH 4.5 and 6.0. However, the reaction can also be performed at neutral pH (6.5-7.5), and the rate can be accelerated by using catalysts such as aniline (B41778). For many biological applications, maintaining a pH close to physiological conditions (pH 7.4) is crucial, and in such cases, the use of a catalyst is recommended to ensure efficient conjugation.

Q2: What is the optimal pH for the methyltetrazine reaction?

A2: The methyltetrazine groups react with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is highly efficient and proceeds rapidly across a broad pH range, typically from pH 6.0 to 9.0. For most applications involving biological molecules, a buffer at or near physiological pH (e.g., PBS at pH 7.4) is ideal and provides excellent reaction rates.

Q3: Can the aldehyde and methyltetrazine reactions be performed simultaneously?

A3: While both reactions are bioorthogonal to each other, their optimal pH ranges differ. Attempting a simultaneous reaction may lead to suboptimal yields for one or both conjugations. A sequential conjugation strategy is generally recommended.

Q4: In a sequential conjugation, which reaction should be performed first?

A4: The order of reactions depends on the stability of your biomolecules and the reaction partners. A common strategy is to first perform the reaction that is more sensitive to pH or requires more stringent conditions. For instance, you could perform the aldehyde ligation at a slightly acidic or neutral pH, purify the intermediate, and then proceed with the tetrazine ligation at physiological pH.

Q5: How stable is the this compound linker?

A5: The methyltetrazine moiety is stabilized by the electron-donating methyl group, providing good stability in aqueous buffers. However, prolonged exposure to highly acidic (pH < 4) or basic (pH > 9) conditions should be avoided to prevent degradation of the tetrazine ring. The aldehyde group is generally stable but can be susceptible to oxidation over long periods. For long-term storage, the linker should be stored at -20°C or below, desiccated, and protected from light.

Troubleshooting Guides

Problem 1: Low Yield of Aldehyde-Phenyl Conjugation (Oxime/Hydrazone Formation)
Possible Cause Recommended Solution
Suboptimal pH Ensure the reaction buffer is within the optimal pH range (4.5-6.0 for uncatalyzed reactions, 6.5-7.5 with an aniline catalyst). Verify the pH of your buffer immediately before use.
Low Reactant Concentration Increase the concentration of one or both reactants. The reaction rate is concentration-dependent.
Presence of Primary Amines in Buffer Buffers containing primary amines (e.g., Tris) will compete with your aminooxy- or hydrazide-functionalized molecule. Use amine-free buffers such as MES, HEPES, or phosphate (B84403) buffers.
Hydrolysis of Reactants Prepare fresh solutions of your reactants, especially if they are sensitive to hydrolysis.
Steric Hindrance The PEG chains can provide flexibility, but significant steric hindrance from bulky conjugation partners can slow the reaction. Consider a longer incubation time or slightly elevated temperature (if your biomolecules are stable).
Problem 2: Low Yield of Methyltetrazine Conjugation (iEDDA Reaction)
Possible Cause Recommended Solution
Degradation of Tetrazine Avoid exposing the linker to harsh pH conditions or strong reducing agents. Prepare fresh solutions of the linker before each experiment. Monitor the characteristic pink color of the tetrazine solution; its disappearance indicates degradation.
Inactivated Dienophile (e.g., TCO) Ensure the strained alkene has not isomerized or degraded. Use high-quality, freshly prepared dienophile solutions.
Low Reactant Concentration The iEDDA reaction is very fast, but at extremely low concentrations, the reaction time may need to be extended.
Incorrect Stoichiometry While a 1:1 stoichiometry is often effective, a slight excess (1.1 to 1.5-fold) of one reactant can help drive the reaction to completion.
Problem 3: Non-Specific Binding or Aggregation
Possible Cause Recommended Solution
Hydrophobic Interactions The phenyl groups in the linker can contribute to hydrophobicity. The PEG chains are designed to counteract this, but with certain proteins, aggregation can still occur. Include additives like non-ionic detergents (e.g., Tween-20 at 0.05%) or adjust the salt concentration of the buffer.
Cross-Reactivity While the aldehyde and tetrazine reactions are highly orthogonal, ensure that your reaction partners do not contain functional groups that could lead to side reactions under the chosen conditions.
Protein Denaturation Extreme pH or high concentrations of organic co-solvents can denature proteins. Maintain physiological pH and minimize the use of organic solvents whenever possible.

Data Presentation

Table 1: pH Dependence of Reaction Rates for Aldehyde and Tetrazine Ligations

Functional GroupReaction PartnerOptimal pH RangeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Notes
Aldehyde-PhenylAminooxy4.5 - 6.010⁻² - 10⁻¹Rate can be increased at neutral pH with aniline catalysis.
Aldehyde-PhenylHydrazide4.5 - 6.010⁻¹ - 1Aromatic hydrazones are more stable than aliphatic ones.
MethyltetrazineTCO6.0 - 9.010³ - 10⁵Extremely fast and efficient reaction.

Table 2: Stability Profile of this compound Functional Moieties

Functional MoietypH Range for Good StabilityConditions to Avoid
Aldehyde-Phenyl4.0 - 8.0Strong oxidizing agents, prolonged exposure to high pH.
Methyltetrazine4.0 - 9.0Strong reducing agents, prolonged exposure to pH < 4 or > 9.

Experimental Protocols

Protocol 1: Sequential Conjugation - Aldehyde Ligation Followed by Tetrazine Ligation

This protocol provides a general guideline for a two-step conjugation to a protein containing an aminooxy group and a separate biomolecule functionalized with TCO.

Materials:

  • Protein-aminooxy in 100 mM MES buffer, pH 6.0

  • This compound

  • TCO-functionalized molecule in PBS, pH 7.4

  • Anhydrous DMSO

  • Desalting columns

Procedure:

Step 1: Aldehyde-Aminooxy Ligation

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • To your Protein-aminooxy solution, add the linker stock solution to achieve a 5-10 fold molar excess of the linker.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Remove the excess linker using a desalting column equilibrated with PBS, pH 7.4.

  • Characterize the resulting protein-linker conjugate to determine the degree of labeling.

Step 2: Methyltetrazine-TCO Ligation

  • To the purified protein-linker conjugate from Step 1, add the TCO-functionalized molecule at a 1.5 to 2-fold molar excess relative to the incorporated tetrazine moieties.

  • Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the pink color of the tetrazine.

  • Purify the final trivalent conjugate using an appropriate method for your biomolecules (e.g., size-exclusion chromatography).

Protocol 2: Monitoring Tetrazine Reactivity by UV-Vis Spectrophotometry

The inverse-electron-demand Diels-Alder reaction can be conveniently monitored by the decrease in the characteristic absorbance of the tetrazine moiety.

Procedure:

  • Determine the UV-Vis spectrum of the this compound linker in your reaction buffer to identify the absorbance maximum (typically around 520-540 nm).

  • Set up your reaction as described in your experimental plan.

  • At various time points, take an aliquot of the reaction mixture and measure its absorbance at the predetermined wavelength.

  • A decrease in absorbance indicates the consumption of the tetrazine and the progress of the reaction.

Mandatory Visualizations

experimental_workflow Sequential Conjugation Workflow cluster_step1 Step 1: Aldehyde Ligation cluster_step2 Step 2: Tetrazine Ligation A Protein-Aminooxy C React at pH 6.0 A->C B Ald-Ph-PEG-bis-Tetrazine B->C D Purify Intermediate C->D F React at pH 7.4 D->F Intermediate Conjugate E TCO-Molecule E->F G Purify Final Conjugate F->G logical_relationship pH Influence on Reactivity cluster_aldehyde Aldehyde-Phenyl Reactivity cluster_tetrazine Methyltetrazine Reactivity pH Reaction pH Ald_low Optimal Rate (pH 4.5-6.0) pH->Ald_low Acidic Ald_neutral Slower Rate (pH 7.4) (Catalyst Recommended) pH->Ald_neutral Neutral Tz_broad High Rate (pH 6.0-9.0) pH->Tz_broad Broad Range

Validation & Comparative

A Head-to-Head Comparison of Ald-Ph-PEG4-bis-PEG3-methyltetrazine and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the choice of linker chemistry is paramount to the success of creating stable and effective molecular conjugates for therapeutic and diagnostic applications. Among the most prominent bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction of tetrazines and the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing DBCO linkers have emerged as powerful tools. This guide provides an objective, data-driven comparison of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional methyltetrazine linker, and dibenzocyclooctyne (DBCO) linkers to aid researchers in selecting the optimal tool for their specific needs.

Executive Summary

This compound leverages the exceptionally fast kinetics of the iEDDA reaction between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO). This chemistry is renowned for being one of the fastest bioorthogonal reactions available.[1] DBCO linkers, on the other hand, participate in SPAAC with azide-functionalized molecules, a reliable and highly specific copper-free click chemistry reaction.[2] While both linkers offer high biocompatibility and chemoselectivity, the primary distinction lies in their reaction kinetics, with the methyltetrazine-TCO ligation being significantly faster.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative performance indicators for the two linker systems based on available experimental data.

ParameterThis compound (with TCO)DBCO Linker (with Azide)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) ~210 L·mol⁻¹·s⁻¹ (for a methyltetrazine with TCO at 37°C in PBS, pH 7.4)~2.1 L·mol⁻¹·s⁻¹ (for DBCO with an azide (B81097) at 37°C in PBS, pH 7.4)
Reaction Conditions Aqueous buffers (pH 6-9), room temperature[1]Aqueous buffers, 4°C to 37°C[2]
Catalyst Required No[1]No[2]
Resulting Linkage Dihydropyridazine[1]Triazole[2]
Linkage Stability Generally stableHighly stable under a wide range of physiological conditions[3]

Experimental Protocols

Detailed methodologies for antibody conjugation are provided below as a representative application.

Protocol 1: Antibody Conjugation with this compound (via a two-step process)

This protocol first involves the modification of the antibody with a TCO-NHS ester, followed by the reaction with this compound.

Materials:

  • Antibody of interest in amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

Part 1: Antibody Modification with TCO-NHS Ester

  • Prepare the Antibody Solution: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.

  • Antibody Labeling Reaction: Add a 10-20 fold molar excess of the 10 mM TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted TCO-NHS ester and the quenching agent using a desalting column, spin filtration, or dialysis against PBS.

Part 2: Ligation with this compound

  • Prepare this compound Solution: Prepare a stock solution of the methyltetrazine linker in DMSO.

  • Conjugation Reaction: Add a 2-5 fold molar excess of the this compound solution to the purified TCO-labeled antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.

  • Purification: Purify the final antibody conjugate using size-exclusion chromatography to remove any unreacted linker.

  • Storage: Store the purified conjugate at 4°C or frozen at -20°C or -80°C in a suitable buffer.

Protocol 2: Antibody Conjugation with DBCO-NHS Ester

Materials:

  • Antibody of interest in amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

  • Azide-functionalized molecule

Procedure:

Part 1: Activation of Antibody with DBCO-NHS Ester

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[4] If necessary, perform a buffer exchange.[4]

  • Prepare the DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[4]

  • Antibody Labeling Reaction: Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[2]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[2]

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[2]

  • Purify the DBCO-labeled Antibody: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column or spin filtration.[2]

Part 2: Copper-Free Click Chemistry Conjugation

  • Conjugation Reaction: Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule.[5]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5]

  • Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove any unreacted azide-functionalized molecule.

  • Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.[4]

Mandatory Visualization

Chemical Structures and Reaction Mechanisms cluster_tetrazine This compound Chemistry cluster_dbco DBCO Linker Chemistry tetrazine This compound dihydropyridazine Dihydropyridazine Linkage (Stable Conjugate) tetrazine->dihydropyridazine iEDDA tco TCO-modified Biomolecule tco->dihydropyridazine n2 N₂ (gas) dihydropyridazine->n2 dbco DBCO-modified Biomolecule triazole Triazole Linkage (Highly Stable Conjugate) dbco->triazole SPAAC azide Azide-modified Biomolecule azide->triazole

Caption: Bioorthogonal reaction pathways for methyltetrazine and DBCO linkers.

Experimental Workflow: Antibody Conjugation cluster_tetrazine_workflow Methyltetrazine-TCO Ligation cluster_dbco_workflow DBCO-Azide Ligation t_start Antibody t_step1 Modify with TCO-NHS ester t_start->t_step1 t_step2 Purify TCO-Antibody t_step1->t_step2 t_step3 React with This compound t_step2->t_step3 t_step4 Purify Final Conjugate t_step3->t_step4 t_end Antibody Conjugate t_step4->t_end d_start Antibody d_step1 Modify with DBCO-NHS ester d_start->d_step1 d_step2 Purify DBCO-Antibody d_step1->d_step2 d_step3 React with Azide-modified Molecule d_step2->d_step3 d_step4 Purify Final Conjugate d_step3->d_step4 d_end Antibody Conjugate d_step4->d_end

Caption: Step-by-step workflow for antibody conjugation.

Conclusion

Both this compound and DBCO linkers represent the pinnacle of bioorthogonal chemistry, enabling the precise construction of complex biomolecular conjugates. The choice between these two powerful tools will ultimately depend on the specific requirements of the application. For applications demanding extremely rapid conjugation, particularly at low reactant concentrations, the methyltetrazine-TCO ligation is the superior choice. Conversely, when reaction speed is less critical than the well-documented stability of the resulting linkage, DBCO-azide chemistry provides a robust and reliable solution. The heterotrifunctional nature of this compound also offers additional versatility for creating more complex, multi-component systems.

References

A Comparative Guide to the In Vitro and In Vivo Stability of Ald-Ph-PEG4-bis-PEG3-methyltetrazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site. This guide provides a comparative analysis of the Ald-Ph-PEG4-bis-PEG3-methyltetrazine linker, contextualizing its stability profile against other commonly used ADC linkers with supporting experimental data and detailed methodologies.

The this compound linker is a complex, multi-functional linker designed for advanced bioconjugation strategies. Its structure incorporates several key features that influence its stability:

  • Methyltetrazine Groups: These moieties are employed for bioorthogonal conjugation via an inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with a strained alkene, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is known for its high speed, selectivity, and the formation of a highly stable dihydropyridazine (B8628806) linkage.

  • PEG Spacers (PEG4 and PEG3): The polyethylene (B3416737) glycol units enhance the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and prolong circulation half-life.[1]

  • Aldehyde-Phenyl (Ald-Ph) Group: This functional group provides a point of conjugation for a payload, likely through the formation of a hydrazone or oxime bond, which are known to be cleavable under acidic conditions, such as those found in endosomes and lysosomes.

Comparative Stability of ADC Linkers

The stability of an ADC linker is typically assessed by its half-life in plasma, which reflects the time it takes for half of the conjugated payload to be released. The following table summarizes the stability of various linker types, providing a framework for understanding the potential performance of the this compound linker.

Linker TypeCleavage MechanismIn Vitro Plasma Stability (Half-life)In Vivo Stability ProfileKey Characteristics
This compound (Inferred) Acid-sensitive (hydrazone-like)Moderate to HighExpected to be stable at physiological pH with enhanced circulation due to PEGylation. Cleavage is anticipated in the acidic tumor microenvironment or intracellularly.Bioorthogonal conjugation, enhanced hydrophilicity, and pH-sensitive payload release.
Valine-Citrulline (Val-Cit) Protease-cleavable (Cathepsin B)High (e.g., >200 hours in human plasma)Generally stable in circulation, but can show instability in rodent plasma due to carboxylesterases.[2]High plasma stability and specific cleavage by tumor-associated proteases.[3]
Hydrazone pH-sensitive (acid hydrolysis)Low to Moderate (e.g., ~36-48 hours)Susceptible to hydrolysis at physiological pH, leading to potential premature drug release.[4]Targets the acidic tumor microenvironment and endosomes.[3]
Disulfide Reduction-sensitive (Glutathione)VariableCan exhibit instability in plasma due to exchange with free thiols.Targets the high intracellular glutathione (B108866) concentrations in tumor cells.[3]
Thioether (Non-cleavable) Proteolytic degradationVery HighHighly stable in circulation; payload is released upon lysosomal degradation of the antibody.Low off-target toxicity but lacks a bystander effect.

Experimental Protocols

Accurate assessment of linker stability is crucial for the selection and optimization of ADC candidates. The following are detailed methodologies for key in vitro and in vivo stability experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species (e.g., human, mouse, rat) at physiological temperature.

Methodology:

  • ADC Incubation: Incubate the test ADC at a defined concentration (e.g., 100 µg/mL) in pre-warmed plasma at 37°C. A control sample of the ADC in a buffer (e.g., PBS, pH 7.4) should be run in parallel.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: Immediately stop the reaction by freezing the aliquots at -80°C.

  • Analysis: The amount of intact ADC, total antibody, and released payload can be quantified using various methods:

    • LC-MS/MS: A highly sensitive and specific method to quantify the free payload in the plasma supernatant after protein precipitation.[5]

    • ELISA: Can be designed to either capture the total antibody (to measure total antibody concentration) or to specifically detect the intact ADC (e.g., using an anti-payload antibody for detection).[6]

    • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different drug-to-antibody ratios (DARs) to monitor drug loss over time.

In Vivo Stability Assessment

Objective: To evaluate the pharmacokinetic profile and stability of an ADC in a preclinical animal model.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats) at a specified dose.

  • Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analysis:

    • Total Antibody Quantification (ELISA): Use a sandwich ELISA to measure the concentration of the total antibody (both conjugated and unconjugated) in the plasma samples over time.

    • Intact ADC Quantification (ELISA or LC-MS): Quantify the concentration of the ADC with the payload still attached. An ELISA can be designed with a capture antibody against the monoclonal antibody and a detection antibody against the payload.

    • Free Payload Quantification (LC-MS/MS): Measure the concentration of the prematurely released payload in the plasma.[7]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life for the total antibody, intact ADC, and free payload to determine the in vivo stability of the linker.

Visualizing Experimental Workflows

dot

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC ADC in Plasma Incubate Incubate at 37°C ADC->Incubate Control ADC in Buffer Control->Incubate Timepoints Collect Aliquots (0-168h) Incubate->Timepoints LCMS LC-MS/MS (Free Payload) Timepoints->LCMS Quantify Release ELISA ELISA (Intact ADC) Timepoints->ELISA Quantify Intact ADC HIC HIC (DAR Profile) Timepoints->HIC Monitor DAR

Caption: Workflow for the in vitro plasma stability assay.

dot

InVivo_Stability_Workflow cluster_quantification Quantification Dosing IV Administration of ADC to Animal Model Sampling Blood Sample Collection (Multiple Time Points) Dosing->Sampling Processing Plasma Preparation Sampling->Processing TotalAb Total Antibody (ELISA) Processing->TotalAb IntactADC Intact ADC (ELISA/LC-MS) Processing->IntactADC FreePayload Free Payload (LC-MS/MS) Processing->FreePayload PK_Analysis Pharmacokinetic Analysis (Half-life, Clearance) TotalAb->PK_Analysis IntactADC->PK_Analysis FreePayload->PK_Analysis

Caption: Workflow for the in vivo stability assessment of ADCs.

Conclusion

The this compound linker represents a sophisticated approach to ADC design, offering the dual advantages of a highly stable, bioorthogonal conjugation chemistry and a potentially cleavable payload release mechanism. While direct quantitative stability data for this specific linker is not yet widely available in the public domain, its stability profile can be inferred from its constituent parts. The methyltetrazine-TCO ligation is expected to be highly stable in circulation. The PEG spacers are known to improve the pharmacokinetic profile of ADCs.[8] The cleavable component, likely a hydrazone-type bond formed from the aldehyde-phenyl group, is designed for release in the acidic environment of tumor cells.

For drug development professionals, the key will be to empirically determine the stability of ADCs constructed with this linker using the detailed in vitro and in vivo protocols outlined above. This will allow for a direct comparison with established linker technologies and inform the rational design of next-generation ADCs with an optimized therapeutic window.

References

A Head-to-Head Comparison of Bioconjugation Linkers: Benchmarking Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of targeted therapeutics like antibody-drug conjugates (ADCs). The linker's properties—including its reactivity, stability, and influence on the final conjugate—profoundly impact the efficacy and safety of the therapeutic. This guide provides an objective, data-driven comparison of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a modern bioorthogonal linker, against conventional amine-reactive (NHS ester) and thiol-reactive (maleimide) linkers.

This compound is a heterotrifunctional and cleavable linker that leverages the power of "click chemistry."[1][2][3][4] It features two methyltetrazine groups that undergo an inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO), a strained alkene. This reaction is known for its exceptional speed and high specificity, even in complex biological environments.[5][6] Additionally, the linker contains an aldehyde group for conjugation to molecules with hydrazide or aminooxy functionalities.[5] The integrated polyethylene (B3416737) glycol (PEG) chain enhances solubility and reduces steric hindrance.

This guide will delve into a comparative analysis of this compound against traditional crosslinkers, presenting a synthesis of available data, detailed experimental protocols, and visual workflows to facilitate informed decision-making in your research and development endeavors.

Performance Comparison: A Data-Driven Overview

The efficiency, specificity, and stability of the linkage are paramount in bioconjugation. The following tables summarize key performance indicators for methyltetrazine-TCO ligation compared to NHS ester and maleimide-based conjugation methods. The data is compiled from various studies to provide a consolidated overview.

Parameter Methyltetrazine-TCO Ligation NHS Ester-Amine Reaction Maleimide-Thiol Reaction References
Reaction Kinetics (Second-Order Rate Constant) ~1,000 - 30,000 M⁻¹s⁻¹~10 - 100 M⁻¹s⁻¹~100 - 1,000 M⁻¹s⁻¹[2]
Reaction Specificity High (Bioorthogonal)Moderate (Reacts with primary amines, e.g., lysine)High (Specific to thiols, e.g., cysteine)
Conjugation Efficiency High (>90%)Variable (50-90%)High (>90%)[7][8]
pH Range 4.0 - 8.57.0 - 8.56.5 - 7.5[8][9]
Catalyst Required NoneNoneNone[5]
Parameter Dihydropyridazine (from Tetrazine-TCO) Amide Bond (from NHS Ester) Thioether Bond (from Maleimide) References
Bond Stability in Plasma HighHighModerate (Susceptible to retro-Michael addition leading to payload loss)[1][10][11]
Cleavability Linker dependent (this compound is cleavable)Non-cleavable bondNon-cleavable bond[1][3]
Half-life of Linkage in Human Plasma > 7 daysVery stableVariable, can be < 7 days[1][10][12]
Off-target Reactions MinimalPotential for acylation of other nucleophilesCan react with other biological thiols (e.g., glutathione)[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments in the evaluation of crosslinkers.

Protocol 1: Antibody Conjugation via Methyltetrazine-TCO Ligation

This protocol involves a two-step process: the modification of the antibody with a TCO group, followed by the reaction with the methyltetrazine linker.

Materials:

  • Antibody of interest in phosphate-buffered saline (PBS)

  • TCO-NHS ester

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Antibody Modification with TCO:

    • Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO.

    • Adjust the antibody solution to a concentration of 2-5 mg/mL in the reaction buffer.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Remove unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add a 1.5- to 3-fold molar excess of the methyltetrazine linker to the TCO-modified antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[][14][15]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxicity of an ADC.[16][17][18]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC constructs and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and the unconjugated antibody control in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs or controls.

    • Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes at room temperature on an orbital shaker to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Processes

To further clarify the experimental and biological processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key steps and relationships.

experimental_workflow cluster_antibody_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody NHS Ester Chemistry TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody ADC Antibody-Drug Conjugate TCO_Antibody->ADC iEDDA Click Chemistry Methyltetrazine_Linker Ald-Ph-PEG4-bis- PEG3-methyltetrazine Methyltetrazine_Linker->ADC Purification Purification (SEC/HIC) ADC->Purification Characterization Characterization (DAR) Purification->Characterization adc_internalization_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Cytotoxicity

References

A Comprehensive Guide to the Performance of Ald-Ph-PEG4-bis-PEG3-methyltetrazine in Diverse Buffer Systems for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a linker for bioconjugation is a critical step that dictates the efficiency, stability, and overall success of the resulting conjugate. Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] This guide provides an objective comparison of its performance, focusing on the methyltetrazine moiety's reactivity and stability in various buffer systems, and compares it with common alternative linkers.

The core of this linker's functionality lies in the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between its two methyltetrazine groups and a trans-cyclooctene (B1233481) (TCO) derivative. This "click chemistry" reaction is renowned for its exceptional speed and specificity within complex biological environments. The linker also features an aldehyde group for conjugation to hydrazide or aminooxy-modified molecules. The polyethylene (B3416737) glycol (PEG) chains enhance aqueous solubility and reduce steric hindrance.[3]

Performance of the Methyltetrazine-TCO Ligation in Different Buffer Systems

The choice of buffer can significantly impact the stability of the linker and the kinetics of the conjugation reaction. While specific comparative studies on this compound across a wide range of buffers are not extensively documented in publicly available literature, we can infer its performance based on studies of similar methyltetrazine-containing molecules.

The methyltetrazine-TCO reaction is generally robust and efficient in aqueous buffers within a pH range of 6.0 to 9.0. Phosphate-buffered saline (PBS) is the most commonly cited buffer for this reaction due to its physiological relevance.

Table 1: Stability of Methyltetrazine Moieties in Various Buffer Conditions (General Trends)

Buffer SystempH RangeStability ProfileKey Considerations
Phosphate-Buffered Saline (PBS)6.0 - 8.0High stability. Methyl-substituted tetrazines are significantly more stable than hydrogen-substituted counterparts in aqueous solutions.[4]Optimal for most biological applications.
Tris Buffer7.0 - 8.5Generally good stability.Avoid Tris buffers if the conjugation strategy involves NHS esters, as the primary amine in Tris will compete with the intended reaction.
Citrate Buffer4.0 - 6.0Stable, but the subsequent elimination step in "click-to-release" applications can be pH-dependent, with acidic conditions sometimes favoring release.[5]Reaction kinetics may be slightly altered compared to neutral pH.
Strongly Basic Buffers (e.g., Carbonate)> 9.0Potential for degradation. Some tetrazines may degrade in basic aqueous solutions.[5][6]Extended exposure should be avoided.

Table 2: Reaction Kinetics of Methyltetrazine-TCO Ligation in Aqueous Buffers

Tetrazine DerivativeDienophileBuffer/SolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Methyl-substituted tetrazinesTCO derivativesAqueous Media~1000
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene9:1 Methanol/Water~2000[7]
Hydrogen-substituted tetrazinesTCO derivativesAqueous Mediaup to 30,000[7]
Me4Pyr-TzTCO-PEG₄DPBS69,400[5]

Note: The reaction rates can vary depending on the specific substituents on both the tetrazine and TCO moieties.

Comparison with Alternative Linker Chemistries

The selection of a linker depends on the specific application, desired stability, and the nature of the molecules to be conjugated. Here, we compare the methyltetrazine-TCO ligation with other common bioorthogonal and traditional conjugation methods.

Table 3: Comparative Performance of Common Bioconjugation Chemistries

FeatureMethyltetrazine-TCO LigationMaleimide-Thiol ConjugationNHS Ester-Amine Conjugation
Reaction Rate (k₂) Very High (up to 10⁶ M⁻¹s⁻¹)High (10² - 10³ M⁻¹s⁻¹)Moderate (10¹ - 10² M⁻¹s⁻¹)
Specificity Excellent (Bioorthogonal)High for thiolsHigh for primary amines
Stability of Conjugate High (stable dihydropyridazine)Moderate (susceptible to retro-Michael addition and hydrolysis)[4]High (stable amide bond)
Biocompatibility Excellent (catalyst-free)GoodGood
pH Dependence Largely pH-insensitive in the 6-9 range[5]Reaction is optimal at pH 6.5-7.5; maleimide (B117702) hydrolysis increases at higher pH.[6]Reaction is optimal at pH 7-9. NHS ester hydrolysis is rapid at higher pH.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Different Buffers

This protocol outlines a general method to assess the stability of the methyltetrazine moiety using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Buffer solutions of interest (e.g., PBS pH 7.4, Tris-HCl pH 8.0, Citrate pH 5.5)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Incubation: Dilute the stock solution into each of the desired buffer systems to a final concentration of 50-100 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate any proteins if present and stabilize the linker.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) to elute the compound from the C18 column.

    • Monitor the elution profile using a UV detector at the characteristic absorbance wavelength of the tetrazine (typically around 520-540 nm).

  • Data Analysis:

    • Integrate the peak area corresponding to the intact this compound at each time point.

    • Plot the percentage of the remaining linker against time for each buffer system to determine the stability profile and calculate the half-life.

Protocol 2: Measuring the Reaction Kinetics of Methyltetrazine-TCO Ligation by UV-Vis Spectroscopy

This protocol describes how to determine the second-order rate constant of the reaction between a methyltetrazine linker and a TCO-containing molecule.

Materials:

  • This compound

  • A TCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solutions: Prepare stock solutions of the methyltetrazine linker and the TCO-molecule in a suitable solvent (e.g., DMSO).

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient (ε) of the methyltetrazine linker at its maximum absorbance wavelength (λmax, ~520-540 nm) in the chosen reaction buffer.

  • Reaction Setup:

    • In a quartz cuvette, add the reaction buffer.

    • Add the TCO-containing molecule to the cuvette to a known final concentration (typically in at least 10-fold molar excess to the tetrazine to ensure pseudo-first-order kinetics).

  • Initiate Reaction and Measurement:

    • Place the cuvette in the spectrophotometer and start recording the absorbance at the λmax of the tetrazine.

    • Add the methyltetrazine solution to the cuvette, mix rapidly and thoroughly, and continue recording the absorbance over time.

  • Data Analysis:

    • The decrease in absorbance corresponds to the consumption of the tetrazine.

    • Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO-molecule.

Visualizations

G cluster_workflow Experimental Workflow for Stability and Kinetics prep_stock_stability Prepare Stock Solution of Linker incubate Incubate in Different Buffers prep_stock_stability->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench Reaction time_points->quench hplc Analyze by HPLC quench->hplc stability_data Determine Stability (Half-life) hplc->stability_data prep_stock_kinetics Prepare Stock Solutions of Linker and TCO mix_reactants Mix Reactants in Spectrophotometer prep_stock_kinetics->mix_reactants monitor_absorbance Monitor Absorbance Decrease mix_reactants->monitor_absorbance kinetics_data Calculate Rate Constant (k₂) monitor_absorbance->kinetics_data

Caption: Experimental workflows for assessing linker stability and reaction kinetics.

G cluster_reaction IEDDA Reaction and Aldehyde Ligation linker This compound product1 Stable Dihydropyridazine Conjugate linker->product1 IEDDA Reaction (fast, bioorthogonal) product2 Stable Hydrazone/Oxime Conjugate linker->product2 Hydrazone/Oxime Ligation tco TCO-modified Biomolecule 1 tco->product1 hydrazide Hydrazide/Aminooxy -modified Biomolecule 2 hydrazide->product2

Caption: Dual reactivity of the heterotrifunctional linker.

G cluster_decision Linker Selection Pathway start Start: Linker Selection q1 Need for Bioorthogonality? start->q1 q2 Targeting Thiols? q1->q2 No tetrazine Use Tetrazine-TCO q1->tetrazine Yes q3 Targeting Amines? q2->q3 No maleimide Use Maleimide q2->maleimide Yes nhs Use NHS Ester q3->nhs Yes

Caption: Decision pathway for selecting a conjugation chemistry.

References

A Comparative Guide to Ald-Ph-PEG4-bis-PEG3-methyltetrazine in Dual-Payload Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) requires precise control over linker chemistry to ensure stability, efficacy, and a favorable safety profile. The heterotrifunctional linker, Ald-Ph-PEG4-bis-PEG3-methyltetrazine, represents a sophisticated tool for the development of dual-payload ADCs, enabling the attachment of two distinct molecular entities to a single antibody. This guide provides an objective comparison of this linker's underlying technologies with other alternatives, supported by experimental data from relevant studies, to inform rational ADC design.

Overview of this compound

This compound is a cleavable linker designed for dual-payload applications, featuring two distinct types of reactive handles. The two methyltetrazine groups facilitate extremely rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is known for its high efficiency and specificity in complex biological environments. The aldehyde group allows for conjugation with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone bonds, respectively. The polyethylene (B3416737) glycol (PEG) chains incorporated into the linker's structure enhance its hydrophilicity, which can improve the solubility and reduce aggregation of the final ADC.

The primary application for this linker is in the creation of dual-payload ADCs, where two different cytotoxic agents can be attached to a single antibody. This approach has the potential to overcome tumor heterogeneity and drug resistance by delivering a combination of therapeutic agents with different mechanisms of action to the target cancer cells.

Data Presentation: A Comparative Analysis of Linker Technologies

The performance of an ADC is critically dependent on the stability and cleavage characteristics of its linker. Below is a summary of quantitative data from various studies comparing key attributes of the chemistries employed by this compound and its alternatives.

Table 1: Comparison of Reaction Kinetics for Bioorthogonal Chemistries

Reaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Tetrazine-TCO Ligation Up to 10⁶ Extremely fast, bioorthogonal, catalyst-free
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~1Bioorthogonal, catalyst-free, slower kinetics
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10 - 10⁴High yielding, requires copper catalyst (potential cytotoxicity)

Table 2: In Vitro and In Vivo Stability of Different Linker Types

Linker TypeStability in Human PlasmaIn Vivo Half-life (t½)Cleavage Mechanism
Tetrazine-Dihydropyridazine High Long Non-cleavable under physiological conditions
Hydrazone pH-dependent (less stable at acidic pH) Variable Acid-labile
Oxime More stable than hydrazone Generally longer than hydrazone More resistant to hydrolysis
Valine-Citrulline (VCit) PeptideHigh (but susceptible to carboxylesterase in mice)VariableCathepsin B (enzymatic)
DisulfideVariable (reducing environment)ShorterGlutathione (reduction)

Table 3: Efficacy of Single vs. Dual-Payload ADCs in Preclinical Models

ADC FormatCell Line(s)IC₅₀ / Tumor Growth InhibitionKey Findings
Single-Payload ADC (MMAF, DAR 4)HER2 heterogeneous modelLimited tumor growth inhibitionLess effective in tumors with mixed antigen expression.[1]
Dual-Payload ADC (MMAE/F 4+2) HER2 heterogeneous model Significant tumor inhibitory effect Demonstrates a bystander effect and overcomes heterogeneity.[1]
Single-Payload ADC (SN38)BxPC-3More potent than MMAF ADCEfficacious, but dual-payload shows further improvement.[2]
Dual-Payload ADC (MMAF+SN38) BxPC-3 Significantly more potent than single-payload ADCs Superior efficacy in both dividing and non-dividing cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced conjugation strategies. Below are outlines of key experimental protocols relevant to the use of this compound.

Protocol 1: Two-Step Dual-Payload Antibody Conjugation

  • Antibody Modification with TCO:

    • React the antibody with a TCO-NHS ester in a suitable buffer (e.g., PBS, pH 7.4) at a molar ratio of 1:5 to 1:10 (antibody:TCO-NHS) for 1-2 hours at room temperature.

    • Remove excess TCO-NHS ester by buffer exchange using a desalting column or tangential flow filtration.

    • Characterize the TCO-to-antibody ratio (TAR) using mass spectrometry.

  • Preparation of Drug-Linker Conjugates:

    • Drug 1 (for Tetrazine ligation): React the cytotoxic drug containing a suitable functional group with the aldehyde moiety of this compound via hydrazone or oxime formation. This reaction is typically carried out in an organic solvent with a mild acid catalyst.

    • Drug 2 (for Tetrazine ligation): Prepare a second drug-linker conjugate in the same manner.

  • Final ADC Assembly (iEDDA Reaction):

    • Incubate the TCO-modified antibody with a molar excess of the two different drug-tetrazine conjugates (prepared in step 2) in PBS at room temperature for 1-4 hours.

    • Monitor the reaction progress by following the disappearance of the tetrazine absorbance at ~520 nm.

    • Purify the final dual-payload ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker conjugates.

    • Characterize the final product for drug-to-antibody ratio (DAR), aggregation, and purity by HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol 2: Quantitative Analysis of ADC Conjugation and Stability

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different numbers of conjugated drugs based on their hydrophobicity. The peak area of each species can be used to calculate the average DAR.

    • Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) on the intact or deglycosylated ADC to determine the precise mass of each species and calculate the DAR.

  • In Vitro Plasma Stability Assay:

    • Incubate the ADC in human or mouse plasma at 37°C.

    • At various time points, take aliquots and analyze the amount of intact ADC and released payload.

    • Quantify the intact ADC using an ELISA that detects both the antibody and the drug.

    • Quantify the released payload by liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations

G cluster_modification Step 1: Antibody Modification cluster_payload_prep Step 2: Payload-Linker Preparation cluster_assembly Step 3: Final ADC Assembly Antibody Antibody TCO-Antibody TCO-Antibody Antibody->TCO-Antibody NHS Ester Reaction TCO-NHS TCO-NHS TCO-NHS->TCO-Antibody Dual-Payload ADC Dual-Payload ADC TCO-Antibody->Dual-Payload ADC iEDDA Click Reaction Drug 1 Drug 1 Drug1-Linker-Tetrazine2 Drug1-Linker-Tetrazine2 Drug 1->Drug1-Linker-Tetrazine2 Hydrazone/Oxime Formation This compound This compound This compound->Drug1-Linker-Tetrazine2 Drug2-Linker-Tetrazine2 Drug2-Linker-Tetrazine2 This compound->Drug2-Linker-Tetrazine2 Drug 2 Drug 2 Drug 2->Drug2-Linker-Tetrazine2 Hydrazone/Oxime Formation Drug1-Linker-Tetrazine2->Dual-Payload ADC Drug2-Linker-Tetrazine2->Dual-Payload ADC

Caption: Experimental workflow for synthesizing a dual-payload ADC.

G ADC ADC Binding Binding ADC->Binding Target Cell Target Cell Target Cell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cleavage Lysosome->Cleavage Acidic pH / Enzymes Payload Release Payload Release Cleavage->Payload Release Drug 1 Drug 1 Payload Release->Drug 1 Drug 2 Drug 2 Payload Release->Drug 2 Cellular Target 1 Cellular Target 1 Drug 1->Cellular Target 1 Cellular Target 2 Cellular Target 2 Drug 2->Cellular Target 2 Apoptosis Apoptosis Cellular Target 1->Apoptosis Cellular Target 2->Apoptosis

Caption: Signaling pathway of a dual-payload ADC.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional linker utilized in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is crucial for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.[1][2]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[1][2]

  • Respiratory Protection: If there is a risk of aerosolization, work should be conducted in a chemical fume hood.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing paper, vials) in a designated and clearly labeled hazardous waste container.[1][2][5]

    • The container must be made of a chemically compatible material and have a secure, tight-fitting lid.[1][5]

    • Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5][6]

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][5]

    • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[1][5]

  • Spill Management:

    • In the event of a spill, wear appropriate PPE.[2]

    • Absorb the spill with an inert material, such as vermiculite (B1170534) or sand.[2]

    • Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the cleaning materials as hazardous waste.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[1]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Quantitative Data Summary

While specific quantitative hazard data for this compound is not available, the following table summarizes key information for related chemical classes. This information should be used to inform a conservative approach to safety and handling.

Chemical ClassKey HazardsRelevant Disposal Considerations
Aldehydes Toxicity, potential carcinogenicity.[4][7]Must be collected as hazardous waste.[5] On-site deactivation may be possible under strict guidelines and with local sewer authority approval, but is not recommended without a validated protocol.[7]
PEGylated Compounds Generally low toxicity and biodegradable.[8]Should not be disposed of down the drain to avoid impacting wastewater treatment processes.[8] Can accumulate in the liver.[9]
Tetrazines Potential irritant to skin, eyes, and respiratory system.[1]Treat as hazardous chemical waste.[1][2] Incompatible with strong oxidizing agents.[1]

Experimental Protocol for Spill Neutralization (General Guidance)

This protocol provides a general methodology for neutralizing a small spill of a chemical like this compound, treating it as a hazardous substance.

  • Preparation: Ensure all necessary PPE is worn. Have spill absorbents (vermiculite, sand, or chemical absorbent pads) and a designated hazardous waste container ready.

  • Containment: If the spill is liquid, contain the spill using absorbent materials to prevent it from spreading.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into the designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), placing the used cloth in the hazardous waste container. Follow with a wipe-down using soap and water.

  • Disposal: Seal the hazardous waste container and arrange for its pickup by the institution's EHS department.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for this compound Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste spill Spill Occurs ppe->spill pure_compound Pure Compound or Concentrated Waste assess_waste->pure_compound Chemical contaminated_materials Contaminated Materials (Tips, Paper, etc.) assess_waste->contaminated_materials Solid collect_waste Collect in Labeled, Compatible Hazardous Waste Container pure_compound->collect_waste contaminated_materials->collect_waste store_waste Store Waste Container Securely (Cool, Dry, Ventilated Area) collect_waste->store_waste spill_cleanup Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill->spill_cleanup spill_cleanup->collect_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Ald-Ph-PEG4-bis-PEG3-methyltetrazine.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE): A Multi-Faceted Approach

A risk assessment should always precede the handling of any chemical. The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended to perform in a fume hood or ventilated enclosure to avoid inhaling airborne particles. If not feasible, a respirator may be required.
Dissolving/Solution Handling Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a well-ventilated area or fume hood.
Reaction Setup/Monitoring Chemical splash goggles or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coat or chemical-resistant apronWork in a fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.

Key Considerations for PPE Selection:

  • Gloves : Disposable nitrile gloves are a standard for handling many chemicals and should be changed immediately if contaminated.[4] For prolonged handling or in case of a spill, heavier-duty gloves may be necessary. Latex gloves are generally not recommended for handling aldehydes as some can readily pass through them.[5]

  • Eye Protection : Safety glasses are the minimum requirement.[4] When there is a risk of splashes, chemical splash goggles or a full face shield should be worn.[5]

  • Body Protection : A standard laboratory coat is sufficient for most procedures. For larger scale work or when there is a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[5][6]

  • Respiratory Protection : While PEGylated compounds are generally considered to have low toxicity, the aldehyde and tetrazine components warrant caution.[7] Handling the solid material outside of a ventilated enclosure should be avoided to prevent inhalation. In case of insufficient ventilation or a large spill, respiratory protection may be required.[8]

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Receive and Log Compound b Store at -20°C a->b c Review Safety Data Sheet (SDS) b->c d Prepare Work Area in Fume Hood c->d e Don Appropriate PPE d->e f Weigh Solid Compound e->f g Dissolve in Appropriate Solvent f->g h Perform Reaction g->h i Monitor Reaction Progress h->i j Quench Reaction (if necessary) i->j k Collect Waste in Labeled Container j->k l Clean Glassware and Work Area k->l m Dispose of Waste via EH&S l->m n Remove and Dispose of PPE m->n

Safe Handling Workflow

Storage and Stability:

  • Store this compound at -20°C upon receipt.[1]

  • Tetrazine compounds can be sensitive to basic pH and nucleophiles, which may lead to degradation.[9]

  • Stock solutions should be prepared in dry, amine-free solvents like DMF or DMSO and stored at low temperatures, protected from light and moisture.[9]

Spill and Emergency Response Plan

Immediate and appropriate action is crucial in the event of a spill. The following decision tree provides a logical approach to spill response.

G start Spill Occurs is_major Major Spill? (Large quantity, outside fume hood) start->is_major evacuate Evacuate Area Alert EH&S (Follow institutional procedures) is_major->evacuate Yes is_minor Minor Spill? (Small quantity, contained in fume hood) is_major->is_minor No ppe Don Appropriate PPE (Gloves, goggles, lab coat, respirator if needed) is_minor->ppe Yes absorb Cover with Absorbent Material ppe->absorb collect Collect Absorbed Material Place in sealed, labeled waste container absorb->collect clean Clean Spill Area with Appropriate Solvent (e.g., soap and water) collect->clean dispose Dispose of Waste via EH&S clean->dispose end Spill Response Complete dispose->end

Spill Response Decision Tree

First Aid Measures:

  • Inhalation : Move to fresh air. If symptoms persist, seek medical attention.

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek medical attention.

  • Ingestion : Do not induce vomiting. Wash out mouth with water and seek immediate medical advice.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation : Collect all chemical waste in designated, clearly labeled, and sealed containers.[4]

  • Institutional Protocols : Follow your institution's Environmental Health & Safety (EH&S) guidelines for hazardous waste disposal.[4] Never dispose of this chemical down the drain or in the regular trash.[4]

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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